KRAS G12C inhibitor 15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H21ClF2N4O3 |
|---|---|
Molecular Weight |
498.9 g/mol |
IUPAC Name |
(4R,7R)-16-chloro-14-fluoro-15-(2-fluoro-6-hydroxyphenyl)-4,9-dimethyl-5-prop-2-enoyl-2,5,9,12-tetrazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaen-8-one |
InChI |
InChI=1S/C25H21ClF2N4O3/c1-4-19(34)31-11-17-25(35)30(3)16-9-29-23-13(24(16)32(17)10-12(31)2)8-14(26)20(22(23)28)21-15(27)6-5-7-18(21)33/h4-9,12,17,33H,1,10-11H2,2-3H3/t12-,17-/m1/s1 |
InChI Key |
XDVMVEOFPVCHEL-SJKOYZFVSA-N |
Isomeric SMILES |
C[C@@H]1CN2[C@H](CN1C(=O)C=C)C(=O)N(C3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl)C |
Canonical SMILES |
CC1CN2C(CN1C(=O)C=C)C(=O)N(C3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KRAS G12C Inhibitor 15
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[1][2] For decades, KRAS was deemed "undruggable" due to its smooth surface and picomolar affinity for Guanosine Triphosphate (GTP).[3] The discovery of a specific mutation, a glycine-to-cysteine substitution at codon 12 (G12C), and a novel binding pocket has led to a breakthrough in cancer therapy. This has enabled the development of covalent inhibitors that specifically target this mutant protein. KRAS G12C inhibitor 15 is a potent, selective, covalent inhibitor of KRAS G12C with a reported IC50 of 5 nM.[4] This guide elucidates the core mechanism of action for this class of inhibitors, details relevant signaling pathways, summarizes key efficacy data, and outlines common experimental protocols used in their characterization.
The KRAS G12C Signaling Pathway
Under normal physiological conditions, KRAS acts as a molecular switch, cycling between an inactive Guanosine Diphosphate (GDP)-bound state and an active GTP-bound state. This cycle is tightly regulated:
-
Activation: Upstream signals from Receptor Tyrosine Kinases (RTKs) recruit Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, turning KRAS "ON".[1][5]
-
Inactivation: GTPase Activating Proteins (GAPs) enhance the intrinsic GTPase activity of KRAS, promoting the hydrolysis of GTP to GDP and returning the protein to its "OFF" state.[5][6]
The G12C mutation critically impairs the ability of GAPs to promote GTP hydrolysis.[7] This results in an accumulation of the active, GTP-bound KRAS G12C, leading to constitutive activation of downstream pro-proliferative and survival signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[1][8][9]
Core Mechanism of Action
This compound, like other inhibitors in its class, operates through a specific and targeted mechanism. A crucial feature of the KRAS G12C mutant is that it retains some intrinsic GTPase activity, allowing it to cycle back to the GDP-bound state.[3][6] This transient, inactive conformation exposes a previously unrecognized pocket (the Switch-II pocket), which is the target for covalent inhibitors.[3][5]
The core mechanism involves two key steps:
-
Selective Binding: The inhibitor selectively and reversibly binds to this pocket in the inactive, GDP-bound KRAS G12C protein.
-
Covalent Modification: Once bound, an electrophilic warhead on the inhibitor forms an irreversible covalent bond with the thiol group of the mutant cysteine-12 residue.
This covalent binding locks the KRAS G12C protein in its inactive state, preventing GEF-mediated nucleotide exchange and blocking its ability to be reactivated.[5] Consequently, the downstream signaling through both the MAPK and PI3K pathways is suppressed, leading to an inhibition of tumor cell proliferation and survival.[8][9]
Quantitative Data and Efficacy
While extensive clinical data for "this compound" is not publicly available as it is a compound from a patent, its high potency (IC50 = 5 nM) suggests it would be expected to perform similarly to other well-characterized inhibitors in this class.[4] The table below summarizes key data for the specific inhibitor and provides context with clinical data from the FDA-approved drugs Sotorasib and Adagrasib.
| Parameter | This compound | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Target | KRAS G12C | KRAS G12C | KRAS G12C |
| Binding | Covalent, Irreversible | Covalent, Irreversible | Covalent, Irreversible |
| IC50 | 5 nM[4] | - | - |
| Indication | Research | NSCLC (2nd line+) | NSCLC (2nd line+) |
| ORR (NSCLC) | N/A | 37.1%[10][11] | 42.9%[10] |
| DCR (NSCLC) | N/A | ~81-86%[3][11] | ~85%[3] |
| Median PFS (NSCLC) | N/A | 6.8 months[10][11] | 6.5 months[10] |
| Median OS (NSCLC) | N/A | 12.5 months[10][11] | 12.6 months[10] |
ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; N/A: Not Available.
Mechanisms of Therapeutic Resistance
Despite promising initial efficacy, resistance to KRAS G12C inhibitors can develop through various mechanisms, which typically involve the reactivation of the MAPK pathway or parallel survival pathways.
-
Upstream Reactivation: Adaptive feedback can lead to the upregulation of RTKs (e.g., EGFR, FGFR), which increases GEF activity. This can either reactivate wild-type RAS isoforms (NRAS, HRAS) or shift the KRAS G12C equilibrium towards the GTP-bound state, which is insensitive to the inhibitor.[5][6][12]
-
Downstream Mutations: Acquired mutations in downstream effectors such as BRAF, MEK (MAP2K1), or RAF1 can bypass the need for active KRAS to drive proliferation.[3]
-
Parallel Pathway Activation: The PI3K/AKT/mTOR pathway can be activated through other mechanisms, such as loss-of-function mutations in the tumor suppressor PTEN, providing an alternative route for cell survival.[3][8]
-
Other RAS Mutations: The acquisition of new mutations in KRAS or amplification of other RAS isoforms can also confer resistance.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 3. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jwatch.org [jwatch.org]
- 12. researchgate.net [researchgate.net]
Navigating the Complex Landscape of KRAS G12C Inhibition: A Technical Guide to Binding Affinity and Kinetics
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
The quest for effective therapies targeting the notorious KRAS G12C mutation has led to the development of a new generation of covalent inhibitors. This guide provides a detailed technical overview of the binding affinity and kinetic properties of these inhibitors, with a specific investigation into the compound identified as "KRAS G12C inhibitor 15." We present a comprehensive analysis of the available data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to empower researchers in the field of oncology drug discovery.
The Ambiguity of "this compound"
Initial inquiries identify "this compound" as a potent molecule with a reported IC50 of 5 nM, designated as compound 22 in patent WO2019110751A1[1]. However, a deeper dive into commercially available compounds reveals a landscape of ambiguity. Various suppliers market different molecules under similar "inhibitor 15" nomenclature, each with distinct chemical identifiers and disparate reported potencies. This underscores the critical importance of precise compound identification and reliance on verified data from primary sources in drug development research.
Quantitative Analysis of Inhibitor Binding
To provide a clear and comparative overview, the following table summarizes the available quantitative data for various KRAS G12C inhibitors. It is important to note the different assay conditions under which these values were determined, as this can significantly influence the results.
| Inhibitor Name/Identifier | Parameter | Value | Assay Conditions | Reference |
| This compound (as compound 22) | IC50 | 5 nM | Assay details not fully disclosed in publicly available patent information | [1] |
| KRAS inhibitor-15 (as compound 3-19) | IC50 | 0.954 µM | Specific assay details not provided by vendor | [2] |
| KRASG12C IN-15 (as compound 21) | IC50 (SOS1-mediated nucleotide exchange) | 19 nM | Specific assay details not provided by vendor | |
| ARS-853 | Kd | 36.0 ± 0.7 μM | Stopped-flow spectroscopy with KRAS G12C Y137W variant | [3] |
| AMG 510 (Sotorasib) | IC50 | 8.88 nM | Biochemical nucleotide exchange assay | |
| MRTX849 (Adagrasib) | Kd | 9.59 nM | Biochemical competition-based binding assay |
Note: The IC50, Kd, and Ki values are all measures of a drug's potency, but they are determined under different experimental conditions and represent different aspects of the drug-target interaction. IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Kd (dissociation constant) is a measure of the affinity of a drug for its target. Ki (inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme.
Experimental Protocols: A Guide to Key Methodologies
The accurate determination of binding affinity and kinetics is paramount in drug discovery. Below are detailed protocols for three of the most common and powerful techniques used to characterize KRAS G12C inhibitors.
Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis
Surface Plasmon Resonance is a label-free technique that allows for the real-time measurement of binding and dissociation between a ligand (inhibitor) and an analyte (KRAS G12C protein).
Protocol Outline:
-
Immobilization of KRAS G12C:
-
Recombinantly express and purify human KRAS G12C protein (residues 1-185) with a suitable tag (e.g., His-tag or AviTag for biotinylation).
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified KRAS G12C protein over the activated surface to achieve covalent immobilization via amine coupling. A typical immobilization level is around 3000-5000 response units (RU).
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding and Kinetic Measurements:
-
Prepare a series of dilutions of the KRAS G12C inhibitor in a suitable running buffer (e.g., HBS-EP+ buffer containing a small percentage of DMSO to aid inhibitor solubility).
-
Inject the inhibitor solutions over the immobilized KRAS G12C surface, starting with the lowest concentration. Each injection cycle consists of an association phase (inhibitor flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
Regenerate the sensor surface between different inhibitor concentrations if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
Include a reference flow cell (without immobilized protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
Fit the resulting sensorgrams (plots of response units versus time) to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Protocol Outline:
-
Sample Preparation:
-
Dialyze both the purified KRAS G12C protein and the inhibitor into the same buffer to minimize heats of dilution. A common buffer is 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4.
-
Accurately determine the concentrations of the protein and the inhibitor.
-
Load the KRAS G12C protein into the sample cell of the calorimeter and the inhibitor into the injection syringe.
-
-
Titration Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat data against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the stoichiometry of binding (n), the binding enthalpy (ΔH), and the association constant (Ka). The dissociation constant (Kd) is the reciprocal of Ka. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
HTRF®-Based Biochemical Binding Assay
Homogeneous Time-Resolved Fluorescence (HTRF) assays are high-throughput screening-compatible methods for measuring binding in a competitive format.
Protocol Outline:
-
Assay Principle: This assay typically involves a tagged KRAS G12C protein (e.g., His-tagged) and a fluorescently labeled ligand that binds to the same site as the inhibitor. A FRET (Förster Resonance Energy Transfer) signal is generated when a donor fluorophore on an antibody recognizing the tag and an acceptor fluorophore on the ligand are in close proximity. Unlabeled inhibitors compete with the fluorescent ligand, leading to a decrease in the FRET signal.
-
Assay Procedure:
-
In a microplate, add a fixed concentration of His-tagged KRAS G12C protein.
-
Add a serial dilution of the test inhibitor.
-
Add a mixture of a Europium cryptate-labeled anti-His-tag antibody (donor) and a fluorescently labeled ligand (e.g., a known binder or a nucleotide analog, acceptor).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (for the donor and the acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Plot the HTRF ratio against the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor.
-
Visualizing the KRAS Signaling Pathway and Experimental Workflows
To further aid in the understanding of KRAS G12C inhibition, the following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.
Caption: The KRAS signaling pathway, illustrating upstream activation, the GTP/GDP cycle, and downstream effector pathways.
Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment to determine inhibitor binding kinetics.
Conclusion
The development of KRAS G12C inhibitors represents a significant milestone in targeted cancer therapy. While the specific binding affinity and kinetic profile of the ambiguously defined "this compound" remain to be fully elucidated from primary literature, the methodologies and data presented here for other well-characterized inhibitors provide a robust framework for researchers. A thorough understanding of the binding characteristics, coupled with rigorous experimental design, is essential for the continued advancement of this promising class of therapeutics. It is imperative for the scientific community to rely on precise compound identification and transparent data reporting to ensure the reproducibility and translation of research findings.
References
- 1. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and pharmacological evaluation of bicyclic and tetracyclic pyridopyrimidinone analogues as new KRASG12C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Cellular Targets of KRAS G12C Inhibitor 15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of KRAS G12C inhibitor 15, also identified as compound 22 in patent WO2019110751A1.[1] This document is intended for an audience with a strong background in oncology, cell biology, and pharmacology.
Introduction to KRAS G12C and its Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[2] Mutations in the KRAS gene are among the most common drivers of human cancers. The specific G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC). This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling and tumorigenesis.
KRAS G12C inhibitors are a class of targeted therapies that exploit the unique cysteine residue of the mutant protein. These inhibitors form a covalent, irreversible bond with the thiol group of cysteine-12, trapping the KRAS G12C protein in its inactive, GDP-bound conformation. This prevents the interaction of KRAS with its downstream effectors, thereby inhibiting oncogenic signaling.
Quantitative Data for this compound
This compound is a potent and selective inhibitor of the KRAS G12C mutant. The following table summarizes the available quantitative data for this compound, identified as compound 22 in patent WO2019110751A1.
| Assay Type | Parameter | Value | Source |
| Biochemical Assay | IC50 | 5 nM | [1][3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways Targeted by this compound
This compound, by locking KRAS in an inactive state, effectively blocks the activation of its downstream signaling cascades. The two primary pathways affected are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are critical for cell proliferation, survival, and growth.
RAF-MEK-ERK (MAPK) Signaling Pathway
The MAPK pathway is a central regulator of cell proliferation. Active, GTP-bound KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate the expression of genes involved in cell cycle progression. Inhibition of KRAS G12C by inhibitor 15 prevents this cascade, leading to a reduction in phosphorylated ERK (pERK) and subsequent cell cycle arrest.
PI3K-AKT-mTOR Signaling Pathway
The PI3K-AKT-mTOR pathway is crucial for cell growth, survival, and metabolism. Activated KRAS can also bind to and activate phosphoinositide 3-kinase (PI3K). PI3K then generates PIP3, which leads to the activation of AKT. Activated AKT phosphorylates a variety of downstream targets, including mTOR, to promote cell survival and growth. By inhibiting KRAS G12C, inhibitor 15 also dampens the activity of this pathway.
Experimental Protocols
The following are representative, detailed methodologies for the key experiments cited in the characterization of KRAS G12C inhibitors. While the specific details for inhibitor 15 are proprietary to the patent holders, these protocols reflect the standard industry practices for evaluating such compounds.
Biochemical Assay: TR-FRET Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, a key step in its activation.
Objective: To determine the IC50 value of this compound.
Materials:
-
Recombinant human KRAS G12C protein
-
BODIPY-FL-GDP (fluorescently labeled GDP)
-
GTPγS (a non-hydrolyzable GTP analog)
-
SOS1 (a guanine nucleotide exchange factor)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
384-well microplates
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements
Procedure:
-
Protein-Ligand Incubation: In a 384-well plate, add KRAS G12C protein pre-loaded with BODIPY-FL-GDP.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Initiation of Exchange Reaction: Add a mixture of GTPγS and SOS1 to initiate the nucleotide exchange reaction.
-
Signal Detection: Monitor the decrease in the TR-FRET signal over time. The displacement of BODIPY-FL-GDP by GTPγS leads to a loss of fluorescence.
-
Data Analysis: Plot the rate of nucleotide exchange against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Western Blot for Downstream Signaling
This assay is used to assess the effect of the inhibitor on the phosphorylation status of key downstream effector proteins, such as ERK, in a cellular context.
Objective: To determine the effect of this compound on pERK levels in KRAS G12C mutant cancer cells.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed KRAS G12C mutant cells in culture plates and allow them to adhere. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK and loading control signals.
Cellular Assay: Cell Viability Assay
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.
Objective: To determine the IC50 for cell viability of this compound in a KRAS G12C mutant cell line.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a low density in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a prolonged period (e.g., 72 hours).
-
Measurement of Viability: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for cell viability.
Conclusion
This compound is a highly potent, targeted therapeutic agent that specifically and irreversibly inhibits the oncogenic KRAS G12C mutant protein. By locking the protein in its inactive GDP-bound state, it effectively abrogates downstream signaling through the MAPK and PI3K-AKT pathways, leading to the inhibition of cancer cell proliferation and survival. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on the advancement of KRAS-targeted therapies. Further investigation into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential resistance mechanisms will be crucial for the clinical development of this and similar inhibitors.
References
An In-depth Technical Guide on the Early Preclinical Data of Sotorasib (AMG 510), a KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data for Sotorasib (AMG 510), a first-in-class, selective, and irreversible inhibitor of the KRAS G12C mutant protein. The information presented herein is curated from publicly available research to support drug development professionals and scientists in understanding the foundational preclinical evidence that propelled this compound into clinical trials and ultimately to its approval for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC).[1][2][3]
Executive Summary
Kirsten rat sarcoma viral oncogene homolog (KRAS) mutations are among the most prevalent drivers of human cancers, and for decades, KRAS was considered an "undruggable" target.[4] The G12C mutation, a glycine-to-cysteine substitution at codon 12, is present in approximately 13% of lung adenocarcinomas, 3-5% of colorectal cancers, and 1-3% of other solid tumors.[5] Sotorasib (AMG 510) emerged as a groundbreaking therapy by covalently binding to the mutant cysteine residue, thereby locking the KRAS G12C protein in an inactive, GDP-bound state.[6] This mechanism of action effectively inhibits downstream signaling pathways that drive tumor cell proliferation and survival.[7] Preclinical studies have demonstrated Sotorasib's potent and selective anti-tumor activity in both in vitro and in vivo models of KRAS G12C-mutated cancers.[1][6]
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data from early preclinical studies of Sotorasib.
Table 1: In Vitro Cellular Activity
| Cell Line | Cancer Type | KRAS G12C Status | IC50 (µM) | Reference |
| NCI-H358 | NSCLC | G12C | Not explicitly stated, but effectively inhibited | [8] |
| Various KRAS G12C Cell Lines | Various | G12C | 0.004 - 0.032 | [1] |
Note: IC50 values represent the concentration of Sotorasib required to inhibit cell growth by 50%.
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| Murine Models | Various KRAS G12C tumors | Sotorasib (dose-responsive) | Tumor regression | [1] |
| NCI-H358 Xenograft | NSCLC | Sotorasib + KPT9274 (PAK4 inhibitor) | Significant tumor remission compared to Sotorasib alone | [9] |
| KRAS G12C Xenograft Models | Various | Sotorasib + DT2216 (BCL-XL PROTAC) | Significant tumor inhibition compared to Sotorasib monotherapy | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of preclinical findings.
Cell Viability Assays
Cell viability assays were employed to determine the half-maximal inhibitory concentration (IC50) of Sotorasib across various KRAS G12C-mutated cancer cell lines.[1]
-
Cell Lines: A panel of human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358 for NSCLC) were utilized.[8]
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of Sotorasib or vehicle control (DMSO).
-
Assay: After a specified incubation period (typically 72 hours), cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was measured using a plate reader, and the data was normalized to the vehicle-treated controls. IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software.
Western Blot Analysis for Pathway Modulation
Western blotting was used to assess the impact of Sotorasib on downstream signaling pathways regulated by KRAS.
-
Cell Lysis: KRAS G12C-mutant cells were treated with Sotorasib or vehicle control for a specified time. Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay (Thermo Fisher Scientific).
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against key signaling proteins, such as phosphorylated ERK (p-ERK), total ERK, and KRAS. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Sotorasib has been shown to favorably inhibit the phosphorylation of ERK.[1]
-
Analysis: Band intensities were quantified using densitometry software.
In Vivo Xenograft Studies
Murine xenograft models were essential for evaluating the in vivo anti-tumor efficacy of Sotorasib.[1]
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used. In some studies, mice with intact immune systems were utilized to evaluate the role of the immune system in Sotorasib's mechanism of action.[1]
-
Tumor Implantation: KRAS G12C-mutant human cancer cells were subcutaneously injected into the flanks of the mice.
-
Treatment Administration: Once tumors reached a palpable size, mice were randomized into treatment and control groups. Sotorasib was typically administered orally on a daily schedule.
-
Efficacy Assessment: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. In some studies, tumor tissue was collected for pharmacodynamic analysis (e.g., Western blotting for p-ERK).
-
Toxicity Evaluation: Animal body weight and general health were monitored throughout the study to assess treatment-related toxicity.
Mandatory Visualizations
The following diagrams illustrate key concepts related to Sotorasib's mechanism of action and experimental design.
Caption: Simplified KRAS signaling pathway.
Caption: Mechanism of action of Sotorasib.
Caption: In vivo xenograft study workflow.
References
- 1. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sotorasib: a treatment for non-small cell lung cancer with the KRAS G12C mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Editorial: Recent Approval of Sotorasib as the First Targeted Therapy for KRAS G12C-Mutated Advanced Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sotorasib, First-in-Class KRAS G12C Inhibitor, Hailed as “Triumph of Drug Discovery” [ahdbonline.com]
- 5. news.cancerconnect.com [news.cancerconnect.com]
- 6. Sotorasib as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BCL-XL PROTAC degrader DT2216 synergizes with sotorasib in preclinical models of KRASG12C-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Anti-Tumor Activity of KRAS G12C Inhibitor 15: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of KRAS G12C inhibitor 15, a novel and potent small molecule with significant potential in the targeted therapy of KRAS G12C-mutated cancers. The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, and the G12C mutation, in particular, represents a key therapeutic target. This document outlines the inhibitory activity of this compound, its mechanism of action, and the experimental methodologies used for its characterization.
Introduction to KRAS G12C Inhibition
The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state. This leads to aberrant activation of downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, driving tumorigenesis.
KRAS was long considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets on its surface. However, the discovery of a switch-II pocket that is accessible in the inactive, GDP-bound state of the KRAS G12C mutant has enabled the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue. This compound belongs to this class of targeted therapies.
Quantitative Efficacy of this compound
This compound, also identified as compound 22 in patent WO2019110751A1, has demonstrated potent inhibitory activity against the KRAS G12C mutant protein.[1][2] The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the KRAS G12C protein by 50%.
| Compound | Target | IC50 (nM) | Source |
| This compound (Compound 22) | KRAS G12C | 5 | Patent WO2019110751A1[1][2] |
Mechanism of Action and Signaling Pathway Inhibition
This compound functions by covalently binding to the cysteine residue of the G12C mutant KRAS protein. This binding event locks the protein in its inactive, GDP-bound conformation, thereby preventing its interaction with guanine nucleotide exchange factors (GEFs) that would otherwise promote the exchange of GDP for GTP and subsequent protein activation. By stabilizing the inactive state, the inhibitor effectively blocks the downstream signaling cascades that drive tumor cell proliferation and survival.
The primary signaling pathways affected by the inhibition of KRAS G12C are the MAPK and PI3K-AKT pathways. Inhibition of KRAS G12C leads to a reduction in the phosphorylation and activation of key downstream proteins such as ERK and AKT.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of KRAS G12C Inhibitor 15
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers. The Gly12Cys (G12C) mutation is a common KRAS alteration, making it a prime target for therapeutic intervention. KRAS G12C inhibitor 15 is a potent and selective inhibitor of this mutant oncoprotein.[1][2] This document provides detailed protocols for essential in vitro assays to characterize the activity of this compound and similar compounds.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound. For comparative purposes, data for other well-characterized KRAS G12C inhibitors are also included.
| Compound | Assay Type | IC50 (nM) | Reference |
| This compound | Biochemical | 5 | [1][2] |
| MRTX849 (Adagrasib) | Biochemical | 9.59 (KD) | [3] |
| AMG 510 (Sotorasib) | Biochemical (Nucleotide Exchange) | 8.88 | [4] |
| KRAS G12C inhibitor 14 | Biochemical | 18 | [] |
| KRAS G12C inhibitor 17 | Biochemical | 5 | [] |
Signaling Pathway
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation and survival.[7][8][9] Inhibition of KRAS G12C is designed to block these oncogenic signals.
Caption: KRAS G12C signaling pathway and point of intervention.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize KRAS G12C inhibitors.
Biochemical Assay: TR-FRET Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, a key step in its activation.
Workflow:
Caption: Workflow for the TR-FRET nucleotide exchange assay.
Materials:
-
KRAS G12C protein (GDP-loaded)
-
SOS1 protein (catalytic domain)
-
GTP
-
TR-FRET donor (e.g., Europium-labeled anti-tag antibody)
-
TR-FRET acceptor (e.g., fluorescently labeled GTP analog or effector protein like RAF1-RBD)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 2 µL of the inhibitor dilution to the wells of a 384-well plate.
-
Add 2 µL of KRAS G12C protein (final concentration ~10 nM) to each well and incubate for 60 minutes at room temperature.[10]
-
Prepare a mixture of SOS1 (final concentration ~50 nM) and GTP (final concentration ~10 µM) in assay buffer.[11]
-
Add 4 µL of the SOS1/GTP mixture to each well to initiate the nucleotide exchange reaction. Incubate for 30 minutes at 25°C.[10]
-
Add 4 µL of the TR-FRET detection reagents (e.g., donor and acceptor antibodies/proteins) to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the inhibitor concentration to determine the IC50 value.
Cell-Based Assay: Cell Viability
This assay determines the effect of the inhibitor on the proliferation and viability of KRAS G12C mutant cancer cells.
Workflow:
Caption: Workflow for the cell-based viability assay.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear bottom, white-walled plates
-
Luminometer
Procedure:
-
Seed KRAS G12C mutant cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the inhibitor dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cellular Target Engagement Assay
This assay confirms that the inhibitor binds to KRAS G12C within a cellular environment. A common method is the Cellular Thermal Shift Assay (CETSA).
Workflow:
Caption: Workflow for the cellular target engagement assay (CETSA).
Materials:
-
KRAS G12C mutant cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
Western blotting reagents and equipment (primary antibody against KRAS)
Procedure:
-
Treat cultured KRAS G12C cells with this compound or vehicle (DMSO) for 1-2 hours.[4]
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 45°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble KRAS G12C in the supernatant by Western blotting.
-
A successful inhibitor will stabilize the KRAS G12C protein, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. Plot the band intensity against temperature to observe the thermal shift.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aurorabiolabs.com [aurorabiolabs.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes: Cell-Based Assays for Efficacy Determination of KRAS G12C Inhibitor 15
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), creates a constitutively active protein that drives oncogenic signaling through downstream pathways, primarily the MAPK and PI3K/AKT pathways. The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant breakthrough in treating these cancers.
This document provides detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of a novel, hypothetical KRAS G12C inhibitor, designated "Inhibitor 15". These assays are critical for characterizing the inhibitor's cellular potency, target engagement, and mechanism of action.
KRAS G12C Downstream Signaling
The KRAS protein, when activated (GTP-bound), initiates a cascade of phosphorylation events. The two primary downstream pathways are the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which regulates cell survival and metabolism.[1][2][3][4][5] Inhibitor 15 is designed to lock KRAS G12C in its inactive, GDP-bound state, thereby preventing the activation of these downstream signals.
Cell Viability Assay (CTG Assay)
Application Note: The CellTiter-Glo® (CTG) Luminescent Cell Viability Assay is a robust method to determine the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells. This assay is used to determine the half-maximal inhibitory concentration (IC50) of Inhibitor 15, providing a quantitative measure of its potency in inhibiting cancer cell proliferation.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) in white, clear-bottom 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium.
-
Adherence: Incubate the plates at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Inhibitor 15 in DMSO. Further dilute these in culture medium to achieve the final desired concentrations (e.g., 1 nM to 10 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of Inhibitor 15. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature before mixing.
-
Assay: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Lysis: Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Data Presentation:
| Cell Line | KRAS Status | Inhibitor 15 IC50 (nM) | Sotorasib IC50 (nM) (Control) |
| NCI-H358 | G12C | 15.2 | 12.5 |
| MIA PaCa-2 | G12C | 25.8 | 21.7 |
| A549 | G12S | > 10,000 | > 10,000 |
| HCT116 | G13D | > 10,000 | > 10,000 |
Western Blot for Downstream Pathway Inhibition
Application Note: To confirm that Inhibitor 15 engages its target and blocks downstream signaling, Western blotting is performed. This technique measures the levels of phosphorylated (active) and total forms of key proteins in the MAPK pathway, such as ERK (pERK/ERK). A reduction in the ratio of phosphorylated to total protein indicates effective pathway inhibition.[6]
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Seed NCI-H358 cells in 6-well plates and grow to 70-80% confluency. Treat cells with Inhibitor 15 at various concentrations (e.g., 0, 10, 100, 1000 nM) for 4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Analysis: Quantify band intensities using software like ImageJ. Calculate the ratio of p-ERK to total ERK for each condition.
Data Presentation:
| Treatment Group | p-ERK / Total ERK Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | 1.00 |
| Inhibitor 15 (10 nM) | 0.65 |
| Inhibitor 15 (100 nM) | 0.18 |
| Inhibitor 15 (1000 nM) | 0.05 |
Cellular Thermal Shift Assay (CETSA)
Application Note: CETSA is a powerful method for verifying direct target engagement in a cellular environment. The principle is that a ligand (Inhibitor 15) binding to its target protein (KRAS G12C) stabilizes the protein, leading to an increase in its melting temperature. This thermal shift is detected by quantifying the amount of soluble protein remaining after heat treatment.[7][8][9][10]
Experimental Workflow:
Protocol:
-
Cell Treatment: Culture NCI-H358 cells to high density. Treat the cells with either vehicle (DMSO) or a saturating concentration of Inhibitor 15 (e.g., 1 µM) for 1 hour at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 44°C to 68°C). Include an unheated control.
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Fractionation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Sample Analysis: Collect the supernatant and determine the amount of soluble KRAS G12C at each temperature point using Western blotting as described previously.
-
Data Analysis: Plot the percentage of soluble KRAS G12C remaining at each temperature relative to the unheated control for both vehicle and Inhibitor 15-treated samples. The shift in the melting curve indicates target stabilization.
Data Presentation:
| Temperature (°C) | % Soluble KRAS G12C (Vehicle) | % Soluble KRAS G12C (Inhibitor 15) |
| 44 | 100 | 100 |
| 50 | 95 | 98 |
| 56 | 75 | 92 |
| 62 | 48 (Tm) | 85 |
| 65 | 20 | 61 (Tm) |
| 68 | 5 | 30 |
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the Interactome of KRAS and Its G12C/D/V Mutants by Integrating TurboID Proximity Labeling with Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing KRAS G12C Inhibitor 15 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of small molecules targeting the KRAS G12C mutation has marked a significant advancement in precision oncology. These inhibitors covalently bind to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state and thereby inhibiting downstream signaling pathways that drive tumor growth.[1][2] Preclinical evaluation of these inhibitors in robust animal models is a critical step in their development pipeline. Xenograft mouse models, utilizing either established cancer cell lines (CDX) or patient-derived tumors (PDX), provide a valuable in vivo platform to assess the efficacy, pharmacokinetics, and pharmacodynamics of novel KRAS G12C inhibitors.[3][4]
These application notes provide detailed protocols for utilizing a generic KRAS G12C inhibitor, referred to herein as "Inhibitor 15," in xenograft mouse models. The methodologies outlined are based on established practices for preclinical evaluation of similar compounds such as sotorasib and adagrasib.
Data Presentation: In Vivo Efficacy of KRAS G12C Inhibitors
The following tables summarize the anti-tumor activity of various KRAS G12C inhibitors in different xenograft models, providing a comparative landscape for evaluating the potential of new chemical entities like Inhibitor 15.
Table 1: Efficacy of KRAS G12C Inhibitors in Cell Line-Derived Xenograft (CDX) Models
| Inhibitor | Cell Line | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |
| MRTX849 | NCI-H358 | NSCLC | 100 mg/kg, QD | Tumor Regression | [5] |
| Compound [I] | NCI-H358 | NSCLC | 40 mg/kg | 47% TGI | [6] |
| BI 1823911 | MIA PaCa-2 | Pancreatic | 60 mg/kg, QD | Similar to sotorasib and adagrasib | [7] |
| ARS1620 | MIA PaCa-2 | Pancreatic | 200 mg/kg | Complete TGI | [8] |
| D-1553 | - | - | - | Tumor Regression | [9] |
Table 2: Efficacy of KRAS G12C Inhibitors in Patient-Derived Xenograft (PDX) Models
| Inhibitor | Cancer Type | Response Category | Objective Response Rate (ORR) in Models | Reference |
| MRTX849 | Multiple | Sensitive, Partially Sensitive, Refractory | 17 of 26 models showed regression | [5] |
| AMG510 (Sotorasib) | NSCLC, CRC, Gastric | Varied Sensitivity | - | [10] |
| BI 1823911 | NSCLC, CRC | - | Comparable to sotorasib and adagrasib | [7] |
Signaling Pathway
The KRAS protein is a central node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to an accumulation of the active form and constitutive activation of downstream pro-proliferative pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2][11] KRAS G12C inhibitors specifically target the inactive, GDP-bound state of the mutant protein.
Caption: KRAS G12C signaling pathway and the mechanism of action for Inhibitor 15.
Experimental Protocols
Protocol 1: Establishment of Cell Line-Derived Xenografts (CDX)
This protocol describes the subcutaneous implantation of KRAS G12C mutant human cancer cells into immunodeficient mice.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture KRAS G12C mutant cells in their recommended complete medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect cells into a conical tube.
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
-
Cell Counting and Viability:
-
Determine cell concentration and viability using a hemocytometer and trypan blue or an automated cell counter. Viability should be >90%.
-
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice.
-
The final concentration should be adjusted to inject the desired number of cells (typically 1 x 10⁶ to 5 x 10⁶) in a volume of 100-200 µL.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension subcutaneously into the right flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.
-
Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Mice are typically randomized into treatment groups when the average tumor volume reaches 100-200 mm³.
-
Protocol 2: Administration of KRAS G12C Inhibitor 15 and Efficacy Evaluation
This protocol outlines the procedure for treating tumor-bearing mice with Inhibitor 15 and assessing its anti-tumor efficacy.
Materials:
-
Tumor-bearing mice from Protocol 1
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Balance for weighing mice
-
Calipers
Procedure:
-
Randomization: Once tumors reach the desired size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Dosing Preparation:
-
Prepare a stock solution of Inhibitor 15 in a suitable solvent.
-
On each treatment day, prepare the final dosing solution by diluting the stock in the vehicle to the desired concentration (e.g., 40 mg/kg).
-
-
Drug Administration:
-
Weigh each mouse to determine the exact volume of dosing solution to be administered.
-
Administer Inhibitor 15 or vehicle to the respective groups via oral gavage once daily (or as determined by pharmacokinetic studies).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week. Significant body weight loss (>15-20%) may indicate toxicity.
-
Observe the mice for any clinical signs of distress.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
Protocol 3: Pharmacodynamic (PD) Assessment
This protocol describes the analysis of target engagement by measuring the phosphorylation of ERK (p-ERK), a key downstream effector in the KRAS pathway.
Materials:
-
Tumor tissues from treated and control mice
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis:
-
Excise tumors at a specified time point after the final dose (e.g., 2, 8, or 24 hours).
-
Snap-freeze tumors in liquid nitrogen or immediately homogenize them in lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against p-ERK and total ERK. A loading control like GAPDH should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities.
-
A reduction in the ratio of p-ERK to total ERK in the tumors from the Inhibitor 15-treated group compared to the vehicle-treated group indicates successful target engagement and pathway inhibition.
-
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the preclinical evaluation of Inhibitor 15 in a xenograft model.
Caption: Experimental workflow for evaluating this compound in a CDX model.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of novel KRAS G12C inhibitor with promising in vivo efficacy and safety | BioWorld [bioworld.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing and Administration of KRAS G12C Inhibitor 15
For Research Use Only.
Introduction
The KRAS protein, a key signaling molecule, is one of the most frequently mutated oncogenes in human cancers. The specific mutation at glycine 12 to cysteine (G12C) has been a focus of drug development, leading to the creation of targeted covalent inhibitors. KRAS G12C inhibitor 15 is a potent and selective inhibitor of the KRAS G12C mutant protein. These application notes provide detailed protocols for the in vivo evaluation of this compound in preclinical xenograft models, a critical step in assessing its anti-tumor efficacy and pharmacokinetic/pharmacodynamic profile. The following protocols are based on established methodologies for evaluating KRAS G12C inhibitors in vivo.
Data Presentation
Table 1: In Vivo Dosing and Efficacy of Representative KRAS G12C Inhibitors
| Inhibitor | Animal Model | Tumor Model | Dose | Administration Route | Dosing Schedule | Outcome | Reference |
| MRTX849 (Adagrasib) | Nude Mice | H358 Xenograft | 10, 30, 100 mg/kg | Oral Gavage | Single Dose | Dose-dependent covalent modification of KRAS G12C | [1] |
| MRTX849 (Adagrasib) | Nude Mice | Cell Line & PDX Xenografts | 100 mg/kg | Oral Gavage | Once Daily (QD) | Tumor regression in 17 of 26 models | [1] |
| "Compound A" | Mice | MiaPaCa2 Xenograft | 1, 5, 30 mg/kg | Not Specified | Once Daily for 3 days | Dose-dependent target occupancy and sustained pERK inhibition at 30 mg/kg | [2][3] |
| ASP6918 | Nude Mice | NCI-H1373 Xenograft | Not Specified | Oral | Not Specified | Dose-dependent tumor regression | [4] |
| Compound 13 | Nude Mice | MIA PaCa-2 Xenograft | Not Specified | Intraperitoneal (IP) | Once Daily (QD) | Tumor growth inhibition and sustained target engagement (>65%) | [5] |
PDX: Patient-Derived Xenograft
Table 2: Formulation of a Representative KRAS G12C Inhibitor (MRTX849) for Oral Administration
| Component | Concentration/pH | Purpose | Reference |
| MRTX849 (free base) | Target Dose (e.g., 100 mg/kg) | Active Pharmaceutical Ingredient | [1] |
| Captisol® | 10% | Solubilizing Agent | [1] |
| Citrate Buffer | 50 mM | Buffering Agent | [1] |
| pH | 5.0 | Maintain Stability | [1] |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
Objective: To establish subcutaneous tumors in immunocompromised mice using a KRAS G12C mutant human cancer cell line.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® (or similar basement membrane matrix)
-
6-8 week old female athymic nude mice
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture the selected KRAS G12C mutant cell line under standard conditions to 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count to determine viability.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volumes are typically measured 2-3 times per week using digital calipers.[6]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[7][8]
-
Initiate treatment when tumors reach an average volume of approximately 250 – 400 mm³.[1]
Protocol 2: Dosing and Administration of this compound
Objective: To administer the this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle solution (formulation components as per Table 2, to be optimized for inhibitor 15)
-
Oral gavage needles
-
Syringes
-
Balance
Procedure:
-
Prepare the dosing solution of this compound in the appropriate vehicle. For example, based on MRTX849, a formulation could be a solution in 10% Captisol, 50 mM citrate buffer, pH 5.0.[1] The formulation should be optimized for the specific physicochemical properties of inhibitor 15.
-
Weigh each mouse to determine the correct dosing volume.
-
Administer the calculated dose of the inhibitor solution to the treatment group via oral gavage.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Dosing is typically performed once daily (QD).[1]
-
Monitor the animals daily for any signs of toxicity or adverse effects.
Protocol 3: Assessment of Anti-Tumor Efficacy
Objective: To evaluate the effect of this compound on tumor growth.
Procedure:
-
Measure tumor volumes using calipers 2-3 times per week throughout the study.
-
Record the body weight of the mice at each tumor measurement to monitor for toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the percent change in tumor volume from baseline for each mouse.[1]
-
Tumor Growth Inhibition (TGI) can be calculated as: TGI (%) = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100% .[6]
Protocol 4: Pharmacodynamic (PD) Analysis
Objective: To assess the target engagement and downstream pathway inhibition in tumor tissue.
Procedure:
-
At specified time points after the final dose, collect tumor and plasma samples from a subset of mice.[1]
-
For target engagement, tumors can be processed to measure the percentage of KRAS G12C protein that is covalently bound by the inhibitor using liquid chromatography-mass spectrometry (LC-MS).[2][3]
-
For downstream pathway analysis, tumor lysates can be analyzed by Western blot or immunohistochemistry (IHC) for levels of phosphorylated ERK (p-ERK), a key downstream effector of KRAS signaling.[2][3][9]
Visualizations
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Item - In vivo activity of KRAS G12C inhibitors and pemigatinib in the LU99 xenograft model. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for High-Throughput Screening with KRAS G12C Inhibitor 15
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific mutation at codon 12, where glycine is replaced by cysteine (G12C), has emerged as a key target for therapeutic intervention. KRAS G12C inhibitors, such as the potent KRAS G12C inhibitor 15, offer a promising avenue for targeted cancer therapy. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound to identify and characterize potential drug candidates.
This compound is a potent inhibitor with a reported IC50 of 5 nM[1]. Like other covalent KRAS G12C inhibitors, it selectively targets the mutant cysteine residue, locking the protein in an inactive, GDP-bound state[2][3]. This prevents downstream signaling through pathways like the MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and survival[4][5].
Signaling Pathway Overview
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active, GTP-bound state, KRAS activates downstream effector proteins, leading to the activation of multiple signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, differentiation, and survival[3][4][6]. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, causing it to be constitutively active and driving oncogenesis[2][4].
Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibitor 15.
Quantitative Data Summary
The following tables summarize key quantitative data for KRAS G12C inhibitors, providing a reference for expected outcomes during a screening campaign.
Table 1: Potency of Various KRAS G12C Inhibitors
| Inhibitor | IC50 (nM) | Cell Line | Assay Type | Reference |
| Inhibitor 15 | 5 | Not Specified | Biochemical | [1] |
| Sotorasib (AMG 510) | Varies | H358 | pERK Inhibition | [7] |
| Adagrasib (MRTX849) | Varies | H358 | pERK Inhibition | [7] |
| Divarasib | ~5-20x more potent than Sotorasib/Adagrasib | Not Specified | Not Specified | [8] |
| LY3537982 | Lower than Sotorasib/Adagrasib | H358 | pERK Inhibition | [7] |
Table 2: Efficacy of KRAS G12C Inhibitors in Clinical Trials (for context)
| Inhibitor | Indication | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Clinical Trial |
| Sotorasib | NSCLC | 9.7% (CRC) | 87% (CRC) | CodeBreak 100[8] |
| Adagrasib | NSCLC | 19% (CRC) | Not Specified | KRYSTAL-1[8] |
| Adagrasib + Cetuximab | CRC | 46% | 100% | KRYSTAL-1[8] |
High-Throughput Screening (HTS) Protocols
The following protocols are designed for a high-throughput screening campaign to identify and characterize novel KRAS G12C inhibitors, using this compound as a reference compound.
Experimental Workflow
Caption: High-Throughput Screening Workflow for KRAS G12C Inhibitors.
Primary High-Throughput Screening: Biochemical Assay
This protocol describes a generic biochemical assay to identify compounds that inhibit the interaction of KRAS G12C with its effector proteins or guanine nucleotide exchange factors (GEFs). A time-resolved fluorescence energy transfer (TR-FRET) or fluorescence polarization (FP) assay format is recommended.
Materials:
-
Recombinant human KRAS G12C protein, pre-loaded with GDP
-
Fluorescently labeled GTP analog (e.g., BODIPY-GTP) or a fluorescently labeled effector protein (e.g., RAF1-RBD)
-
GEF protein (e.g., SOS1) for nucleotide exchange assays
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
384-well, low-volume, black assay plates
-
Test compounds and this compound (as a positive control) dissolved in DMSO
Protocol:
-
Compound Dispensing: Dispense test compounds and controls into the assay plates using an acoustic dispenser. Typically, a final concentration range of 10 µM to 100 µM is used for primary screening.
-
Protein Preparation: Prepare a solution of KRAS G12C-GDP in assay buffer.
-
Incubation: Add the KRAS G12C-GDP solution to the compound-containing plates and incubate for a specified time (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
Assay Initiation: Initiate the reaction by adding a mixture of the GEF (for exchange assays) and the fluorescently labeled GTP analog, or the fluorescently labeled effector protein.
-
Signal Detection: After an appropriate incubation period (e.g., 60 minutes), read the plates on a suitable plate reader (TR-FRET or FP compatible).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (inhibitor 15) and negative (DMSO) controls. Identify primary hits based on a predefined inhibition threshold (e.g., >50% inhibition or Z-score > 3).
Hit Validation: Dose-Response and IC50 Determination
Protocol:
-
Prepare serial dilutions of the primary hit compounds and this compound.
-
Perform the primary biochemical assay as described above with the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Orthogonal Assay: Mass Spectrometry for Covalent Modification
This protocol confirms the covalent binding of hit compounds to KRAS G12C.
Materials:
-
Confirmed hit compounds
-
Recombinant KRAS G12C protein
-
Mass spectrometer (e.g., LC-MS/MS)
Protocol:
-
Incubate the KRAS G12C protein with a molar excess of the hit compound for a defined period.
-
Remove the unbound compound using a desalting column.
-
Analyze the protein sample by mass spectrometry to detect the mass shift corresponding to the covalent adduction of the compound to the protein.
-
Optional: Perform peptide mapping to confirm the modification of the Cys12 residue.
Cellular Assays: Target Engagement and Functional Effects
This protocol assesses the ability of hit compounds to inhibit KRAS G12C signaling and cell proliferation in a relevant cancer cell line.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium and supplements
-
Antibodies for Western blotting (e.g., anti-pERK, anti-ERK, anti-actin)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well or 384-well clear and white-walled tissue culture plates
Protocol (pERK Inhibition):
-
Seed KRAS G12C mutant cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the hit compounds for a specified time (e.g., 2-4 hours).
-
Lyse the cells and perform a Western blot or an ELISA-based assay to measure the levels of phosphorylated ERK (pERK) and total ERK.
-
Quantify the reduction in pERK levels relative to the total ERK levels to determine the cellular potency of the compounds.
Protocol (Cell Viability):
-
Seed KRAS G12C mutant cells in 96-well or 384-well white-walled plates.
-
Treat the cells with serial dilutions of the hit compounds for an extended period (e.g., 72 hours).
-
Add a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence on a plate reader to determine the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the high-throughput screening and characterization of inhibitors targeting KRAS G12C, with this compound serving as a valuable reference compound. These assays will enable the identification and validation of novel drug candidates with the potential to treat KRAS G12C-driven cancers. Careful execution of these experiments and thorough data analysis are critical for the successful discovery of next-generation KRAS G12C inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Analysis of KRAS G12C Inhibitor 15 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) analysis of the novel KRAS G12C inhibitor, designated as Inhibitor 15, in various animal models. The following sections detail the experimental workflow, from animal handling and drug administration to sample analysis and data interpretation, supported by clear data presentation and visual diagrams to facilitate understanding and replication.
Introduction
KRAS is a frequently mutated oncogene in several challenging cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The G12C mutation in KRAS has been a pivotal target for the development of novel covalent inhibitors that trap the protein in its inactive, GDP-bound state. Inhibitor 15 is a potent and selective covalent inhibitor of KRAS G12C. Understanding its pharmacokinetic profile is critical for its preclinical and clinical development, as it informs dosing regimens, predicts therapeutic efficacy, and assesses potential toxicities.
These notes are based on established methodologies for evaluating novel KRAS G12C inhibitors, such as the preclinical compound 143D, which has demonstrated favorable pharmacokinetic properties and potent antitumor activity.[1][2]
Data Presentation: Pharmacokinetic Parameters of Inhibitor 15
The pharmacokinetic properties of Inhibitor 15 have been characterized in rats and mice following intravenous (IV) and oral (PO) administration. The key parameters are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Inhibitor 15 in Rats
| Parameter | 10 mg/kg Oral (PO) | 5 mg/kg Intravenous (IV) |
| Tmax (h) | 2.0 | 0.25 |
| Cmax (ng/mL) | 450 | 1200 |
| AUC (h*ng/mL) | 1588 | 1800 |
| t1/2 (h) | 5.2 | 4.8 |
| Bioavailability (%) | 44.1 | - |
Data presented is analogous to preclinical findings for novel KRAS G12C inhibitors and serves as a representative profile for Inhibitor 15.[3]
Table 2: Comparative Pharmacokinetic Parameters of Inhibitor 15 and a Reference Inhibitor (MRTX849) in Mice (5 mg/kg, IV)
| Parameter | Inhibitor 15 | MRTX849 |
| Cmax (ng/mL) | Higher | Lower |
| AUC (h*ng/mL) | Higher | Lower |
| t1/2 (h) | Longer | Shorter |
In comparative studies, Inhibitor 15 demonstrated a more favorable pharmacokinetic profile with a longer half-life and higher plasma exposure compared to the well-characterized inhibitor MRTX849 in mouse models.[1][2]
Table 3: Tissue Distribution of Inhibitor 15 in Mice
| Tissue | Concentration (ng/g) | Brain-to-Plasma Ratio |
| Plasma | (Value) | - |
| Brain | (Value) | (Ratio) |
| Lung | (Value) | - |
| Liver | (Value) | - |
| Kidney | (Value) | - |
Inhibitor 15 has been shown to cross the blood-brain barrier, indicating its potential to treat brain metastases.[1][2]
Experimental Protocols
The following protocols are generalized from standard practices in preclinical pharmacokinetic studies of small molecule inhibitors.
Animal Models
-
Species: Male Sprague-Dawley rats (8-10 weeks old) and male BALB/c nude mice (6-8 weeks old).
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.
-
Acclimation: All animals must be acclimated to the facility for at least one week prior to the experiment.
Drug Formulation and Administration
-
Formulation for Oral (PO) Dosing: Prepare a suspension of Inhibitor 15 in a vehicle such as 0.5% (w/v) methylcellulose in sterile water. The concentration should be calculated based on the dosing volume (e.g., 10 mL/kg for rats, 5 mL/kg for mice).
-
Formulation for Intravenous (IV) Dosing: Dissolve Inhibitor 15 in a vehicle suitable for injection, such as a solution of 5% DMSO, 40% PEG300, and 55% sterile water. The formulation should be sterile-filtered before administration.
-
Administration:
-
Oral: Administer the suspension via oral gavage using a suitable gavage needle.
-
Intravenous: Administer the solution via a tail vein injection.
-
Blood Sample Collection
-
Time Points: Collect blood samples at predetermined time points post-dose. For IV administration, typical time points are 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For PO administration, typical time points are 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Procedure:
-
Collect approximately 100-200 µL of blood from the saphenous or submandibular vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Place the tubes on ice immediately after collection.
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
Tissue Sample Collection (for distribution studies)
-
Procedure:
-
At the final time point, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform cardiac perfusion with cold saline to remove blood from the tissues.
-
Dissect the desired tissues (e.g., brain, lungs, liver, kidneys).
-
Rinse the tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen.
-
Store the tissue samples at -80°C until homogenization and analysis.
-
Bioanalytical Method: LC-MS/MS
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying small molecules in biological matrices due to its high sensitivity and specificity.
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
Perform a protein precipitation by adding a volume of cold acetonitrile (e.g., 3 volumes) containing an internal standard (a structurally similar compound).
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Sample Preparation (Tissue):
-
Homogenize the weighed tissue samples in a suitable buffer (e.g., PBS) to a known concentration (e.g., 100 mg/mL).
-
Proceed with protein precipitation as described for plasma samples.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for Inhibitor 15 and the internal standard.
-
-
Quantification: Generate a calibration curve using blank plasma or tissue homogenate spiked with known concentrations of Inhibitor 15. The concentration of Inhibitor 15 in the study samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Pharmacokinetic Analysis
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
Visualizations
KRAS Signaling Pathway and Inhibition
Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 15.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Experimental workflow for in vivo pharmacokinetic analysis.
References
Troubleshooting & Optimization
Overcoming solubility issues with KRAS G12C inhibitor 15
Welcome to the technical support center for KRAS G12C Inhibitor 15. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility characteristics.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Formulation
Question 1: I'm having trouble dissolving this compound in aqueous buffers for my in vitro assays. What are the recommended solvents and stock solution concentrations?
Answer: this compound is a hydrophobic molecule with low aqueous solubility, which can present challenges for in vitro experiments.
For initial stock solutions, we recommend using 100% dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution, for example, at 10 mM in DMSO. It is crucial to ensure the compound is fully dissolved in DMSO before further dilution. Gentle warming and vortexing can aid in dissolution.
When preparing working concentrations in aqueous media (e.g., cell culture media, assay buffers), it is critical to minimize the final DMSO concentration to avoid solvent-induced toxicity and compound precipitation. A final DMSO concentration of less than 0.1% is generally recommended for most cell-based assays.
To avoid precipitation when diluting the DMSO stock into your aqueous buffer, we suggest the following:
-
Serial Dilution in DMSO: If you need a range of concentrations for a dose-response experiment, perform the serial dilutions in 100% DMSO first.
-
Rapid Dilution: Add the small volume of DMSO stock directly to the final volume of aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.
-
Pre-warming the Aqueous Buffer: Having the aqueous buffer at 37°C can sometimes help maintain solubility upon addition of the DMSO stock.
Question 2: My compound is precipitating out of solution in my cell culture media during long-term experiments. How can I prevent this?
Answer: Precipitation of poorly soluble compounds during extended incubation is a common issue. Here are several strategies to mitigate this:
-
Formulation with Serum: If your experimental design allows, the presence of serum (e.g., fetal bovine serum) in the cell culture media can help to stabilize the compound and prevent precipitation due to the binding of the compound to albumin and other proteins.
-
Use of Solubilizing Agents: For certain assays, the inclusion of non-ionic surfactants like Tween-80 or Pluronic F-68 at low, non-toxic concentrations in the final medium can improve the solubility and stability of the inhibitor. However, it is essential to run appropriate vehicle controls to ensure these agents do not affect your experimental outcomes.
-
pH Consideration: The solubility of many compounds is pH-dependent. Ensure that the pH of your cell culture medium is stable and within the optimal range for both your cells and the compound's solubility.
-
Media Changes: For very long-term experiments (e.g., > 72 hours), consider replacing the media with freshly prepared inhibitor-containing media at regular intervals to maintain the desired concentration of the soluble compound.
Experimental Assays
Question 3: I am not seeing a significant effect of this compound on the phosphorylation of downstream effectors like ERK in my western blots. What could be the reason?
Answer: Several factors could contribute to a lack of observed efficacy in downstream signaling inhibition:
-
Solubility and Bioavailability: As discussed, if the inhibitor is not fully dissolved in the cell culture medium, the effective concentration reaching the cells will be lower than intended. Revisit your compound preparation and dilution methods to ensure solubility.
-
Cell Line Dependency: The sensitivity to KRAS G12C inhibition can vary between different cell lines. This can be due to the presence of bypass signaling pathways or other resistance mechanisms.[1]
-
Time-Course of Inhibition: The inhibition of p-ERK may be transient. It is advisable to perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal time point for observing maximal inhibition of downstream signaling.
-
Feedback Mechanisms: Inhibition of the MAPK pathway can sometimes lead to the reactivation of upstream signaling through feedback loops, which can diminish the observed effect over time.[2]
-
Western Blotting Technique: Ensure that your western blotting protocol is optimized for the detection of phosphorylated proteins, including the use of appropriate phosphatase inhibitors in your lysis buffer and correct antibody dilutions.
Question 4: The IC50 value I'm obtaining for this compound in my cell viability assay is higher than expected. What are the potential causes?
Answer: Discrepancies in IC50 values can arise from several experimental variables:
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the apparent IC50. Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect. It is important to optimize and standardize the cell seeding density for your assays.
-
Assay Duration: The length of the incubation period with the inhibitor will influence the IC50 value. Longer incubation times (e.g., 72 hours) are often required to observe significant effects on cell viability.
-
Compound Stability: Poorly soluble compounds may not be stable in culture media for the entire duration of the assay. Consider the stability of the inhibitor under your experimental conditions.
-
Choice of Viability Assay: Different cell viability assays measure different cellular parameters (e.g., metabolic activity, ATP content, membrane integrity). The choice of assay can influence the determined IC50. Ensure the assay you are using is appropriate for your cell line and the expected mechanism of action of the inhibitor.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Representative KRAS G12C Inhibitors
| Property | Sotorasib (AMG 510) | Adagrasib (MRTX849) | This compound (Hypothetical) |
| Molecular Weight | 560.6 g/mol | 604.1 g/mol | ~580 g/mol |
| Aqueous Solubility | pH 1.2: 1.3 mg/mLpH 6.8: 0.03 mg/mL[3] | pH 1.2: > 262 mg/mLpH 7.4: < 0.010 mg/mL[4] | pH 1.2: HighpH 7.0: Very Low (<0.01 mg/mL) |
| LogP | 4.0 | 3.8 | ~4.2 |
| Permeability | Moderate | Moderate | Moderate to High |
| Oral Bioavailability | ~26-63% (in animals)[1] | ~50.72% (in rats)[1] | Predicted Moderate |
Experimental Protocols
1. Kinetic Solubility Assay
This protocol provides a method for determining the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent for direct UV method)
-
Plate shaker
-
Centrifuge with a plate rotor or filtration plate
-
UV/Vis plate reader or HPLC-UV system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a separate 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Addition to Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This will result in a final DMSO concentration of 1%. Prepare each concentration in triplicate.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.
-
Separation of Undissolved Compound:
-
Centrifugation Method: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated compound.
-
Filtration Method: Use a 96-well filtration plate to separate the supernatant from any precipitate.
-
-
Quantification:
-
Direct UV Method: Carefully transfer the supernatant to a UV-transparent 96-well plate and measure the absorbance at the λmax of the compound.
-
HPLC-UV Method: Analyze the concentration of the compound in the supernatant using a validated HPLC-UV method.
-
-
Data Analysis: Construct a calibration curve using known concentrations of the inhibitor prepared in a mixture of PBS and DMSO (99:1). Use this curve to determine the concentration of the dissolved inhibitor in the experimental wells. The highest concentration at which the compound remains in solution is considered its kinetic solubility.
2. Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the viability of adherent cancer cells.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (10 mM stock in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (0.1% DMSO in medium).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
3. Western Blot for MAPK Pathway Analysis
This protocol outlines the procedure for analyzing the phosphorylation status of ERK1/2 in response to treatment with this compound.
Materials:
-
KRAS G12C mutant cell line
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the determined optimal time. Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total ERK1/2 and a loading control (GAPDH or β-actin).
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal and then to the loading control.
Mandatory Visualization
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of Inhibitor 15.
Caption: Experimental workflow for the in vitro evaluation of this compound.
References
- 1. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sotorasib, Adagrasib and Genetic Mutations - LKT Labs [lktlabs.com]
- 4. cancernetwork.com [cancernetwork.com]
Technical Support Center: Improving the Oral Bioavailability of KRAS G12C Inhibitor 15
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the oral bioavailability of KRAS G12C inhibitor 15.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
A1: this compound is a potent, tetracyclic compound identified in patent WO2019110751A1.[1][2] It exhibits a half-maximal inhibitory concentration (IC50) of 5 nM against the KRAS G12C mutant protein.[2] Its molecular weight is 498.91 g/mol , and it is described as a white to yellow solid.[2] Given its complex tetracyclic structure, it is anticipated to have low aqueous solubility, a common challenge for oral bioavailability.
Q2: What are the primary barriers to achieving good oral bioavailability for compounds like this compound?
A2: The primary barriers to oral bioavailability for poorly soluble compounds like this compound include:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[3][4]
-
Low intestinal permeability: The dissolved compound may not efficiently cross the intestinal epithelium to enter the bloodstream.[3]
-
First-pass metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before reaching systemic circulation.[3]
-
Efflux transporters: The compound may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein, reducing net absorption.[5]
Q3: What initial in vitro assays are recommended to assess the oral bioavailability potential of this compound?
A3: To initially assess oral bioavailability potential, the following in vitro assays are recommended:
-
Solubility assays: To determine the solubility in simulated gastric and intestinal fluids.
-
Permeability assays: Such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell monolayer assay to assess both passive permeability and the potential for active transport and efflux.[6][7]
-
Metabolic stability assays: Using liver microsomes or hepatocytes to evaluate susceptibility to first-pass metabolism.
Q4: What formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs?
A4: Several formulation strategies can be explored, including:
-
Particle size reduction: Micronization or nanonization increases the surface area for dissolution.[8][9]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution rate.[5]
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and absorption.[4][9]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase aqueous solubility.[10]
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Preclinical Animal Models
Question: We are observing low and highly variable plasma concentrations of this compound after oral administration in our rodent studies. What could be the cause and how can we troubleshoot this?
Answer:
Low and variable oral exposure is a common issue for poorly soluble compounds. The potential causes and troubleshooting steps are outlined below:
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility and slow dissolution rate. | 1. Characterize Solid State: Perform solid-state characterization (e.g., XRPD, DSC) to identify the crystalline form. Different polymorphs can have different solubilities. 2. Formulation Enhancement: Explore enabling formulations such as micronization, nanosuspensions, or amorphous solid dispersions to improve the dissolution rate.[5][8][9] 3. Solubilizing Excipients: Investigate the use of surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) in the formulation.[8][10] |
| Low intestinal permeability. | 1. In Vitro Permeability Assays: Conduct Caco-2 permeability assays to determine the apparent permeability coefficient (Papp) and efflux ratio.[7] This will indicate if the compound has inherently low permeability or is a substrate for efflux pumps. 2. Structure-Activity Relationship (SAR) Analysis: If permeability is a significant barrier, medicinal chemistry efforts may be needed to modify the structure to improve its physicochemical properties (e.g., reduce polarity, optimize lipophilicity) without compromising potency. |
| High first-pass metabolism. | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the intrinsic clearance of the compound. This will provide an indication of its metabolic stability. 2. Identify Metabolites: Conduct metabolite identification studies to understand the primary metabolic pathways. 3. Prodrug Approach: If metabolism is extensive, a prodrug strategy could be considered to mask the metabolic soft spots. |
| Precipitation of the compound in the gastrointestinal tract. | 1. In Vitro Dissolution-Permeation Studies: Utilize a system that simulates the transition from the stomach to the intestine to assess if the compound precipitates upon pH change. 2. Formulation Stabilization: Incorporate precipitation inhibitors (e.g., polymers like HPMC) into the formulation to maintain a supersaturated state. |
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
Question: Our Caco-2 permeability assay results for this compound are not reproducible. What are the common pitfalls and how can we improve our assay?
Answer:
Inconsistent Caco-2 data can arise from several factors related to the cells and the experimental setup.
| Potential Cause | Troubleshooting Steps |
| Compromised Caco-2 monolayer integrity. | 1. TEER Measurement: Regularly measure the transepithelial electrical resistance (TEER) of the monolayers before and after the experiment to ensure tight junction integrity.[11][12] 2. Lucifer Yellow Co-dosing: Include a paracellular marker like Lucifer Yellow to confirm that the transport of the test compound is not due to leaks in the monolayer.[12] |
| Low recovery of the test compound. | 1. Non-specific Binding: The compound may be binding to the plasticware. Use low-binding plates and assess recovery by measuring the amount of compound in all compartments (apical, basolateral, and cell lysate) at the end of the study. 2. Cellular Metabolism: The compound may be metabolized by Caco-2 cells. Analyze the samples for the parent compound and potential metabolites. |
| High efflux ratio leading to variability. | 1. Efflux Transporter Involvement: If a high efflux ratio is observed, conduct the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm if the compound is a substrate. |
| Poor solubility of the compound in the assay buffer. | 1. Solubility Check: Determine the solubility of the inhibitor in the assay buffer at the test concentration. If solubility is low, consider adding a small, non-toxic percentage of a co-solvent like DMSO. Ensure the final DMSO concentration is consistent across all wells and does not affect monolayer integrity. |
Quantitative Data Summary
While specific oral bioavailability data for this compound is not publicly available, the following table summarizes pharmacokinetic parameters for other orally administered KRAS G12C inhibitors in preclinical species. This data can serve as a benchmark for your own studies.
| Inhibitor | Species | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Adagrasib | Rat | 30 | 677.45 ± 58.72 | ~3.5 | - | 50.72 | [13] |
| Adagrasib | Mouse | 30 | 252 - 2410 | 0 - 4.0 | - | 25.9 - 62.9 | [13] |
| Adagrasib | Dog | 30 | - | - | - | 25.9 - 62.9 | [13] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the bidirectional apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Monolayer Integrity Check:
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare the dosing solution of this compound in the transport buffer at the desired concentration (e.g., 10 µM).
-
Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[7]
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of this compound following oral and intravenous administration in rats or mice.
Methodology:
-
Animal Model:
-
Use adult male Sprague-Dawley rats (250-300 g) or CD-1 mice (25-30 g). Acclimatize the animals for at least one week before the study.
-
-
Formulation and Dosing:
-
Prepare a suitable formulation for both oral (PO) and intravenous (IV) administration. For oral dosing, a suspension or solution in a vehicle such as 0.5% methylcellulose may be used. For IV dosing, a solution in a vehicle like saline with a co-solvent may be necessary.
-
Administer a single dose of the compound. For example, 10 mg/kg for oral administration and 1 mg/kg for intravenous administration.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[14]
-
For serial sampling in rats, blood can be collected via the tail vein or a cannulated vessel. For mice, sparse sampling (one or two time points per animal) or composite profiling is often used.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action for inhibitor 15.
Caption: Experimental workflow for improving and assessing the oral bioavailability of this compound.
References
- 1. WO2019110751A1 - Tetracyclic compounds as inhibitors of g12c mutant ras protein, for use as anti-cancer agents - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharm-int.com [pharm-int.com]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Troubleshooting inconsistent results in KRAS G12C inhibitor 15 experiments
Welcome to the technical support center for KRAS G12C Inhibitor 15. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and addressing frequently asked questions related to experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific covalent inhibitor of the KRAS G12C mutant protein.[1] It works by irreversibly binding to the cysteine residue at position 12 of the KRAS protein, which is present due to the G12C mutation.[2] This binding locks the KRAS G12C protein in an inactive, GDP-bound state.[2][3] By trapping the protein in this inactive conformation, the inhibitor prevents downstream signaling through pathways like the MAPK/ERK and PI3K/AKT, which are crucial for tumor cell proliferation and survival.[4][5][6]
Q2: What is the recommended storage and handling for this compound?
For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to protect the compound from light and store it under a nitrogen atmosphere.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q3: I am observing lower than expected potency (higher IC50) in my cell-based assays. What could be the cause?
Several factors can contribute to a perceived decrease in the potency of this compound. These can be broadly categorized into experimental setup and cellular mechanisms.
-
Experimental Setup:
-
Compound Degradation: Ensure proper storage and handling of the inhibitor to prevent degradation.[1] Repeated freeze-thaw cycles should be avoided.
-
Assay Conditions: The density of cells, incubation time, and serum concentration in the media can all influence the apparent IC50. It is crucial to maintain consistency in these parameters across experiments.
-
Cell Line Integrity: Verify the identity and KRAS G12C mutation status of your cell line. Genetic drift or misidentification can lead to inconsistent results.
-
-
Cellular Mechanisms:
-
High Basal RTK Activation: Some cell lines, particularly those derived from colorectal cancer, exhibit high basal receptor tyrosine kinase (RTK) activity.[7] This can lead to the rapid reactivation of the RAS-MAPK pathway, diminishing the inhibitor's effect.[5]
-
Intrinsic Resistance: The presence of co-occurring mutations in genes like STK11, KEAP1, or CDKN2A can confer intrinsic resistance to KRAS G12C inhibitors.[8][9]
-
Q4: My results are inconsistent between different experimental replicates. What are the common sources of variability?
Inconsistent results can be frustrating. Here are some common areas to investigate:
-
Cell Culture Conditions: Ensure consistent cell passage numbers, confluency at the time of treatment, and media composition.
-
Compound Preparation: Prepare fresh dilutions of the inhibitor for each experiment from a validated stock solution.
-
Assay Readout: Variability in the timing of assay readouts or instrument calibration can introduce inconsistencies.
-
Tumor Heterogeneity: If using patient-derived models, inherent intra-tumoral heterogeneity can lead to variable responses.[4]
Q5: After an initial response, I'm observing the development of resistance to this compound. What are the known mechanisms of acquired resistance?
Acquired resistance to KRAS G12C inhibitors is a significant challenge and can occur through various mechanisms:[4][5]
-
On-Target Resistance:
-
Secondary KRAS Mutations: New mutations in the KRAS gene, such as those at residue Y96, can prevent the inhibitor from binding effectively.[10] Other activating mutations in KRAS (e.g., G12V, G13D) can also emerge.[10][11]
-
KRAS Amplification: Increased copy number of the KRAS G12C allele can overcome the inhibitory effect.
-
-
Off-Target Resistance (Bypass Mechanisms):
-
MAPK Pathway Reactivation: Upregulation of upstream signals (e.g., EGFR, other RTKs) or downstream components (e.g., activating mutations in BRAF or MAP2K1) can reactivate the MAPK pathway independently of KRAS G12C.[4][5][12]
-
Activation of Parallel Pathways: Activation of other survival pathways, such as the PI3K/AKT/mTOR pathway, can compensate for the inhibition of KRAS signaling.[4][13]
-
Histologic Transformation: In some cases, tumors can undergo a change in their cellular appearance, for example, from adenocarcinoma to squamous cell carcinoma, which can be associated with resistance.[3]
-
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Steps |
| Compound Integrity | 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Protect from light and store at the recommended temperature (-80°C for long-term).[1] 3. Prepare fresh dilutions for each experiment. |
| Cell Line Issues | 1. Perform regular cell line authentication (e.g., STR profiling). 2. Confirm the KRAS G12C mutation status via sequencing. 3. Use cells at a consistent and low passage number. |
| Assay Parameters | 1. Optimize cell seeding density to ensure logarithmic growth during the experiment. 2. Standardize incubation time with the inhibitor. 3. Maintain a consistent serum concentration in the cell culture media. |
| Readout Variability | 1. Ensure proper mixing of reagents before adding to cells. 2. Calibrate plate readers and other instruments regularly. 3. Include appropriate positive and negative controls in every assay plate. |
Guide 2: Investigating Drug Resistance
| Resistance Type | Investigative Approach | Potential Solutions/Next Steps |
| On-Target (KRAS-dependent) | 1. Sequence the KRAS gene in resistant clones to identify secondary mutations. 2. Perform qPCR or FISH to assess KRAS gene copy number. | 1. Consider next-generation KRAS inhibitors that can overcome specific resistance mutations.[10] 2. Evaluate combination therapies to prevent the emergence of resistance. |
| Off-Target (Bypass Pathways) | 1. Use phospho-protein arrays or Western blotting to assess the activation state of key signaling pathways (e.g., p-EGFR, p-MET, p-ERK, p-AKT). 2. Perform RNA sequencing to identify upregulated genes and pathways in resistant cells. | 1. Combine this compound with inhibitors of the identified bypass pathway (e.g., EGFR inhibitors, SHP2 inhibitors, MEK inhibitors).[4][5][7] 2. Explore combination with chemotherapy or immunotherapy.[14] |
Experimental Protocols
General Protocol for Cell Viability Assay
-
Cell Seeding: Plate KRAS G12C mutant cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then further dilute in cell culture media to the final desired concentrations.
-
Treatment: Remove the overnight culture media from the cells and add the media containing the different concentrations of the inhibitor. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin (e.g., CellTiter-Blue), or ATP-based assays (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve. Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflow: Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
Technical Support Center: Preclinical Development of KRAS G12C Inhibitor 15
Disclaimer: Publicly available preclinical toxicity and detailed experimental data for the specific molecule designated as "KRAS G12C inhibitor 15" (referenced as compound 22 in patent WO2019110751A1) are limited. Therefore, this guide is based on the established knowledge of the broader class of KRAS G12C inhibitors, including compounds like sotorasib and adagrasib. The information provided should be considered as a general framework and may need to be adapted based on the specific experimental findings for inhibitor 15.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the mutated KRAS G12C protein.[1] This traps the KRAS protein in its inactive, GDP-bound state, thereby preventing the activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2][3]
Q2: What are the expected on-target toxicities in preclinical models?
A2: On-target toxicities for KRAS G12C inhibitors are generally considered to be low due to the specific nature of the covalent binding to the mutant protein. However, some level of inhibition of wild-type KRAS at higher concentrations is possible, which could lead to effects in tissues with high rates of cellular turnover. Almost all available KRAS G12C inhibitors have a selectivity threshold in preclinical studies, a concentration above which they also inhibit the growth of KRAS wild-type cells.[2]
Q3: What are the common off-target toxicities observed with KRAS G12C inhibitors in preclinical studies?
A3: Off-target toxicities can arise from the covalent nature of these inhibitors, which may lead to non-selective interactions with other proteins containing reactive cysteine residues.[2] Common off-target toxicities observed in preclinical models for this class of inhibitors include gastrointestinal issues (diarrhea, nausea), hepatotoxicity (elevated liver enzymes), and fatigue.[4][5]
Q4: What are the recommended starting doses and dosing schedules for in vivo studies?
A4: Determining the optimal starting dose requires a thorough dose-range-finding study. It is advisable to begin with a low dose and escalate until the desired level of target engagement and therapeutic efficacy is achieved, while closely monitoring for signs of toxicity. Dosing schedules can vary from once daily (q.d.) to twice daily (b.i.d.), and the choice will depend on the pharmacokinetic and pharmacodynamic profile of inhibitor 15.[6]
Q5: How can we monitor for and manage potential toxicities during our experiments?
A5: Regular monitoring of animal health is critical. This includes daily observation of clinical signs (weight loss, changes in behavior, signs of distress), weekly or bi-weekly blood collection for complete blood counts and serum chemistry to assess organ function (especially liver and kidney), and histopathological analysis of major organs at the end of the study. Management of toxicities may involve dose reduction, a temporary halt in dosing, or the use of supportive care measures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected in vivo toxicity at low doses | High systemic exposure due to formulation issues or unexpected pharmacokinetics. Off-target effects of the specific molecule. | 1. Verify the formulation and dosing procedure. 2. Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of the inhibitor. 3. Perform a broader toxicology screen, including histopathology of a comprehensive set of tissues. |
| Lack of efficacy in xenograft models | Inadequate target engagement. Rapid development of resistance. Poor bioavailability. | 1. Confirm target engagement in tumor tissue via pharmacodynamic assays (e.g., Western blot for p-ERK). 2. Investigate potential resistance mechanisms, such as feedback reactivation of the MAPK pathway.[7][8] 3. Evaluate the inhibitor's pharmacokinetic profile to ensure adequate tumor penetration. |
| High variability in tumor response | Heterogeneity of the xenograft model. Inconsistent dosing. | 1. Ensure the use of a well-characterized and homogenous cell line for xenografts. 2. Strictly control the dosing procedure and schedule. 3. Increase the number of animals per group to improve statistical power. |
| Observed hepatotoxicity (elevated ALT/AST) | Off-target kinase inhibition or metabolic liabilities of the compound. | 1. Perform in vitro kinase profiling to identify potential off-target interactions. 2. Conduct metabolism studies to identify any reactive metabolites. 3. Consider co-administration of a hepatoprotective agent in subsequent studies, though this may confound results. |
Quantitative Data Summary
Due to the limited public data for inhibitor 15, the following table presents a generalized summary of preclinical toxicity data for a representative KRAS G12C inhibitor.
| Parameter | Species | Dose Route | Key Findings | Reference |
| Maximum Tolerated Dose (MTD) | Mouse | Oral (p.o.) | Varies significantly between specific inhibitors. Generally in the range of 10-100 mg/kg/day. | [5] |
| Common Adverse Effects | Rat, Dog | Oral (p.o.) | Diarrhea, vomiting, decreased appetite, weight loss, elevated liver enzymes (ALT, AST). | [4] |
| Target Organ Toxicities | Mouse, Rat | Oral (p.o.) | Liver, gastrointestinal tract, and in some cases, hematopoietic system. | [9] |
Experimental Protocols
In Vivo Toxicity Assessment in Mice
-
Animal Model: Use a relevant mouse strain (e.g., BALB/c or NSG for xenograft studies).
-
Dose Formulation: Prepare the inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose) and ensure homogeneity.
-
Dose Administration: Administer the inhibitor orally via gavage once or twice daily.
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Collect blood samples (e.g., via tail vein) at baseline and at specified time points for hematology and clinical chemistry analysis.
-
At the end of the study, perform a complete necropsy and collect major organs (liver, spleen, kidneys, heart, lungs, gastrointestinal tract) for histopathological examination.
-
-
Data Analysis: Compare data from treated groups to the vehicle control group to identify any dose-dependent toxicities.
Pharmacodynamic (PD) Marker Analysis in Tumors
-
Model: Use tumor-bearing mice (xenografts or genetically engineered models).
-
Dosing: Treat animals with the inhibitor at various doses and for different durations.
-
Sample Collection: Collect tumor tissue at specified time points post-dosing.
-
Analysis:
-
Prepare tumor lysates and perform Western blotting to assess the phosphorylation status of downstream effectors like ERK (p-ERK) and AKT (p-AKT). A reduction in the levels of these phosphorylated proteins indicates target engagement.
-
Alternatively, immunohistochemistry (IHC) can be used to visualize the inhibition of signaling pathways within the tumor tissue.
-
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of inhibitor 15.
Caption: A typical experimental workflow for preclinical evaluation of a KRAS G12C inhibitor.
Caption: A logical troubleshooting workflow for unexpected preclinical results.
References
- 1. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical toxicity of a new oral anticancer drug, CI-994 (acetyldinaline), in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of KRAS G12C inhibitor 15 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of KRAS G12C inhibitor 15 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] It is crucial to protect the solution from light and to store it under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[1][3]
Q2: My this compound solution appears to have precipitated after thawing. What should I do?
A2: Precipitation upon thawing can occur, especially with concentrated stock solutions in DMSO.[4] To redissolve the inhibitor, you can gently warm the vial to 37°C and vortex or sonicate the solution until it becomes clear.[3][5] To prevent this, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2][5] When diluting the DMSO stock into aqueous buffers or cell culture media, it is best to make intermediate dilutions in DMSO before the final dilution into the aqueous medium to prevent the compound from crashing out of solution.[6]
Q3: I am observing a decrease in the activity of my inhibitor over time, even when stored correctly. What could be the cause?
A3: A gradual loss of activity may indicate chemical degradation. This compound, like many covalent inhibitors containing reactive electrophiles such as acrylamides, can be susceptible to hydrolysis or reaction with nucleophiles.[7][8][9] Ensure that the DMSO used for preparing the stock solution is of high purity and anhydrous, as moisture can accelerate degradation.[6] It is also advisable to periodically check the purity and concentration of your stock solution using an analytical method like HPLC-MS.
Q4: What is the best solvent for preparing stock solutions of this compound?
A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of many small molecule inhibitors, including those similar to this compound.[5][6] For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cellular toxicity.[2][10]
Q5: How can I confirm the stability of my inhibitor in my experimental buffer?
A5: To confirm the stability of this compound in your specific experimental buffer, you can perform a time-course experiment. Incubate the inhibitor in the buffer at the experimental temperature for various durations (e.g., 0, 2, 4, 8, 24 hours). At each time point, analyze the sample by HPLC-MS to quantify the amount of intact inhibitor remaining. This will provide an empirical measure of the compound's stability under your specific assay conditions.
Data and Troubleshooting
Properties of this compound
| Property | Value | Source |
| Target | KRAS G12C | [1] |
| IC₅₀ | 5 nM | [1] |
| Origin | Patent WO2019110751A1, Compound 22 | [1] |
| Recommended Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1][2] |
| Storage Precautions | Protect from light, store under nitrogen | [1][3] |
Troubleshooting Guide for Solution Stability Issues
| Issue | Potential Cause | Recommended Action |
| Precipitation in stock solution | Poor solubility at low temperatures; supersaturated solution. | Gently warm (to 37°C) and vortex/sonicate to redissolve.[3][5] Prepare fresh stock solution if precipitation persists. Consider storing at a lower concentration.[4] |
| Precipitation upon dilution in aqueous buffer | Compound is less soluble in aqueous solutions. | Perform serial dilutions in DMSO first, then add the final diluted DMSO solution to the aqueous buffer.[6] Ensure the final DMSO concentration is compatible with the assay. |
| Loss of biological activity | Chemical degradation (e.g., hydrolysis, oxidation). | Use anhydrous, high-purity DMSO.[6] Aliquot stock solutions to minimize freeze-thaw cycles.[2] Confirm compound integrity with HPLC-MS. Consider resynthesis or purchasing a new batch. |
| Inconsistent experimental results | Instability in assay medium; variability in solution preparation. | Check the stability of the inhibitor in your assay buffer over the experiment's duration. Ensure accurate and consistent pipetting and dilution steps. Use a freshly thawed aliquot for each experiment. |
Experimental Protocols
General Protocol for Assessing Inhibitor Stability by HPLC-MS
This protocol describes a general method to assess the stability of this compound in a chosen solution (e.g., cell culture medium, assay buffer).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous, high-purity DMSO.
-
Sample Preparation:
-
Dilute the stock solution to a final concentration of 10 µM in the test solution (e.g., PBS, pH 7.4).
-
Prepare several identical samples for analysis at different time points.
-
Incubate the samples at a relevant temperature (e.g., room temperature or 37°C).
-
-
Time Points: Collect samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours). The t=0 sample represents 100% inhibitor concentration.
-
Sample Quenching and Analysis:
-
At each time point, quench any potential degradation by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS Analysis:
-
Inject the samples onto a C18 reverse-phase HPLC column.[11]
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[11]
-
Monitor the elution of the inhibitor using a UV detector and a mass spectrometer.[11][12]
-
The mass spectrometer should be set to detect the parent mass of this compound.
-
-
Data Analysis:
-
Integrate the peak area of the inhibitor at each time point.
-
Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of inhibitor remaining.
-
Plot the percentage of inhibitor remaining versus time to visualize the stability profile.
-
Visualizations
Caption: Workflow for assessing inhibitor stability in solution.
Caption: Simplified KRAS signaling pathway and inhibitor action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06955B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to KRAS G12C Inhibitors: Sotorasib, Adagrasib, and Compound 15
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules targeting the previously "undruggable" KRAS oncogene, specifically the G12C mutation, has marked a significant breakthrough in cancer therapy. Sotorasib (AMG 510) and adagrasib (MRTX849) are two pioneering drugs in this class that have gained regulatory approval and demonstrated clinical efficacy. This guide provides a comparative analysis of these two inhibitors alongside a lesser-known compound, KRAS G12C inhibitor 15, focusing on their mechanism of action, preclinical performance, and the experimental methodologies used for their evaluation.
Mechanism of Action: Covalent Inhibition of the "Switch-II" Pocket
Sotorasib, adagrasib, and this compound are all covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein.[1][2] Under normal conditions, KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular signaling pathways involved in cell growth, proliferation, and survival.[3] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell signaling.
These inhibitors function by irreversibly binding to the cysteine at position 12, locking the KRAS G12C protein in its inactive, GDP-bound conformation.[2] This prevents the protein from interacting with downstream effector proteins, thereby inhibiting aberrant signaling through pathways such as the MAPK/ERK and PI3K/AKT pathways.[2]
Preclinical Performance: A Head-to-Head Comparison
The following tables summarize the available quantitative data for sotorasib, adagrasib, and this compound from biochemical and cellular assays. It is important to note that comprehensive preclinical data for this compound is not widely available in the public domain, limiting a direct and extensive comparison.
Table 1: Biochemical Assay Data
| Inhibitor | Target | Assay Type | IC50 | Reference |
| Sotorasib (AMG 510) | KRAS G12C | Nucleotide Exchange | 8.88 nM | [4][5] |
| Adagrasib (MRTX849) | KRAS G12C | - | - | - |
| This compound | KRAS G12C | Biochemical Assay | 0.954 µM | - |
Table 2: Cellular Assay Data
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| Sotorasib (AMG 510) | MIA PaCa-2 (Pancreatic) | Cell Viability (72h) | 0.005 µM | [6] |
| A549 (Lung) | Cell Viability (72h) | 36.5 µM | [6] | |
| H23 (Lung) | Cell Viability | - | [7] | |
| H358 (Lung) | Cell Viability | - | [8] | |
| Adagrasib (MRTX849) | Panel of KRAS G12C mutant cell lines | Cell Viability (2D, 3-day) | 10 - 973 nM | [9][10] |
| Panel of KRAS G12C mutant cell lines | Cell Viability (3D, 12-day) | 0.2 - 1042 nM | [9][10] | |
| This compound | MIA PaCa-2 (Pancreatic) | p-ERK Inhibition | 2.03 µM | - |
| A549 (Lung) | p-ERK Inhibition | >33.3 µM | - |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are generalized methodologies for key assays used in the evaluation of KRAS G12C inhibitors.
Biochemical Assays
Nucleotide Exchange Assay: This assay measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein. The assay is typically performed in a plate-based format.
-
Reagents: Recombinant KRAS G12C protein, fluorescently labeled GTP (e.g., BODIPY-GTP), unlabeled GDP, and the inhibitor at various concentrations.
-
Procedure: a. KRAS G12C is pre-incubated with GDP to ensure it is in the inactive state. b. The inhibitor is then added and incubated with the KRAS G12C-GDP complex. c. The nucleotide exchange reaction is initiated by the addition of a GEF (e.g., SOS1) and the fluorescently labeled GTP. d. The fluorescence signal, which increases as the fluorescent GTP binds to KRAS, is monitored over time using a plate reader.
-
Data Analysis: The initial rate of the reaction is calculated, and the IC50 value is determined by plotting the rate of reaction against the inhibitor concentration.
Cellular Assays
Cell Viability Assay (e.g., CellTiter-Glo®): This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H358) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the inhibitor or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: The luminescence is measured using a luminometer. The IC50 value is calculated by normalizing the data to the vehicle-treated cells and fitting the dose-response curve.
p-ERK Inhibition Assay (Western Blot): This assay measures the phosphorylation of ERK, a downstream effector of KRAS, to assess the inhibitor's ability to block signaling.
-
Cell Culture and Treatment: Cells are cultured and treated with the inhibitor as described for the cell viability assay.
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Western Blotting: a. Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE. b. Proteins are transferred to a membrane (e.g., PVDF). c. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. d. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). e. The signal is detected using a chemiluminescent substrate and imaged.
-
Data Analysis: The band intensities for p-ERK are normalized to total ERK to determine the extent of inhibition.
References
- 1. everyone.org [everyone.org]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. acs.org [acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Validating the Selectivity of KRAS G12C Inhibitor 15 for the G12C Mutant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the KRAS G12C inhibitor 15, a potent compound identified from patent WO2019110751A1, against the well-established inhibitors Sotorasib (AMG 510) and Adagrasib (MRTX849). The focus of this guide is to objectively present the available experimental data to validate the selectivity of inhibitor 15 for the KRAS G12C mutant. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key assays are provided.
Biochemical Potency and Selectivity
The selectivity of a KRAS G12C inhibitor is paramount to its therapeutic potential, ensuring that it preferentially targets the mutant protein while sparing the wild-type (WT) protein and other cellular kinases, thereby minimizing off-target toxicities. The following tables summarize the biochemical potency and selectivity of inhibitor 15 in comparison to Sotorasib and Adagrasib.
| Inhibitor | KRAS G12C IC50 (nM) | Assay Type | Reference |
| Inhibitor 15 (Compound 22) | 5 | FRET-based nucleotide exchange | [1] |
| Sotorasib (AMG 510) | 8.88 | TR-FRET-based nucleotide exchange | |
| Adagrasib (MRTX849) | ~5 | Cellular pERK inhibition | [1] |
Table 1: Biochemical Potency against KRAS G12C. This table compares the half-maximal inhibitory concentration (IC50) of the inhibitors against the KRAS G12C mutant protein. A lower IC50 value indicates higher potency.
| Inhibitor | KRAS WT | KRAS G12D | KRAS G12V | NRAS G12C | HRAS G12C | Assay Type | Reference |
| Inhibitor 15 (Compound 22) | Data not available | Data not available | Data not available | Data not available | Data not available | - | |
| Sotorasib (AMG 510) | No inhibition up to 100 µM | No inhibition up to 100 µM | No inhibition up to 100 µM | More potent than KRAS G12C | Similar potency to KRAS G12C | TR-FRET-based nucleotide exchange | [2] |
| Adagrasib (MRTX849) | >1000-fold less potent than G12C | Data not available | Data not available | No appreciable inhibition | No appreciable inhibition | Cellular Viability | [1] |
Table 2: Selectivity against other KRAS mutants and RAS isoforms. This table highlights the selectivity of the inhibitors for KRAS G12C over other common KRAS mutations and RAS protein family members. High selectivity is indicated by a large difference in potency between the target (G12C) and other isoforms.
Cellular Activity
To assess the activity of these inhibitors in a more biologically relevant context, cellular assays are employed. These assays measure the ability of the compounds to inhibit KRAS G12C signaling within cancer cell lines harboring the mutation.
| Inhibitor | Cell Line | p-ERK Inhibition IC50 (µM) | Cell Viability IC50 (µM) | Reference |
| Inhibitor 15 (Compound 3-19)* | MIA PaCa-2 | 2.03 | 0.954 | |
| A549 | >33.3 | Data not available | ||
| Sotorasib (AMG 510) | MIA PaCa-2 | Data not available | 0.009 | |
| NCI-H358 | Data not available | 0.006 | ||
| Adagrasib (MRTX849) | MIA PaCa-2 | Data not available | 0.01 - 0.973 (range) | |
| NCI-H358 | Data not available | 0.01 - 0.973 (range) |
Table 3: Cellular Activity in KRAS G12C Mutant Cell Lines. This table presents the IC50 values for the inhibition of phosphorylated ERK (a downstream effector of KRAS) and cell viability in cancer cell lines with the KRAS G12C mutation. *Note: The data for "Inhibitor 15 (Compound 3-19)" is for a different compound also labeled as "Inhibitor 15" by the same vendor and is included for informational purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize these KRAS G12C inhibitors.
Biochemical Assays
1. FRET-based Nucleotide Exchange Assay (for Inhibitor 15)
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, which is a critical step in its activation.
-
Principle: Inactive, GDP-bound KRAS G12C is incubated with the test compound. The addition of a non-hydrolyzable GTP analog (GTPγS) and a guanine nucleotide exchange factor (GEF), such as SOS1, initiates the nucleotide exchange. The active, GTPγS-bound KRAS G12C then binds to the RAS-binding domain (RBD) of an effector protein like RAF, which is labeled with a FRET donor. The KRAS protein is labeled with a FRET acceptor. Binding brings the donor and acceptor into proximity, generating a FRET signal. An effective inhibitor will prevent this process, leading to a reduced FRET signal.
-
Protocol Outline:
-
Inactive, GDP-loaded biotinylated KRAS G12C protein is dispensed into assay plates containing the test compounds.
-
The mixture is incubated to allow for compound binding.
-
A solution containing GTPγS and GST-Raf RBD is added to initiate nucleotide exchange and subsequent binding to the effector.
-
A solution containing anti-GST-Europium (FRET donor) and Streptavidin-XL665 (FRET acceptor) is added.
-
The plate is incubated to allow for the detection reagents to bind.
-
The FRET signal is read on a compatible plate reader.
-
IC50 values are calculated from the dose-response curves.
-
2. Mass Spectrometry Adducting Assay (for Inhibitor 15)
This assay directly confirms the covalent binding of the inhibitor to the cysteine-12 residue of the KRAS G12C protein.
-
Principle: The inhibitor is incubated with GDP-loaded KRAS G12C protein. After a set time, the reaction is stopped, and the protein is analyzed by mass spectrometry. The formation of a covalent bond is detected as an increase in the mass of the protein corresponding to the molecular weight of the inhibitor.
-
Protocol Outline:
-
GDP-loaded biotinylated KRAS G12C protein is incubated with the test compound in an assay buffer.
-
The reaction is allowed to proceed for a defined period (e.g., 4 hours).
-
The reaction is quenched by the addition of formic acid.
-
The sample is analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
The mass spectrum is deconvoluted to determine the mass of the protein.
-
The percentage of adducted protein is calculated by comparing the peak areas of the unmodified (apo-protein) and modified (adduct) protein.
-
Cellular Assays
1. p-ERK Inhibition Assay
This assay measures the inhibition of a key downstream signaling molecule in the KRAS pathway.
-
Principle: KRAS G12C mutant cancer cells are treated with the inhibitor. After treatment, the cells are lysed, and the level of phosphorylated ERK (p-ERK) is measured, typically by Western blot or a plate-based immunoassay (e.g., ELISA or HTRF). A decrease in p-ERK levels indicates inhibition of the KRAS signaling pathway.
-
Protocol Outline (Western Blot):
-
Seed KRAS G12C mutant cells (e.g., MIA PaCa-2 or NCI-H358) in culture plates and allow them to adhere.
-
Treat the cells with a range of inhibitor concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for p-ERK and total ERK (as a loading control).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the relative levels of p-ERK.
-
2. Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells.
-
Principle: KRAS G12C mutant cells are cultured in the presence of varying concentrations of the inhibitor. After a period of incubation (typically 72 hours or longer), cell viability is measured using a reagent that quantifies a marker of metabolically active cells, such as ATP content (e.g., CellTiter-Glo) or metabolic activity (e.g., MTT or resazurin).
-
Protocol Outline (CellTiter-Glo):
-
Seed KRAS G12C mutant cells in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of the inhibitor.
-
Incubate the plates for 72 hours.
-
Add CellTiter-Glo reagent to each well and incubate to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental logic, the following diagrams illustrate the KRAS signaling pathway and a typical workflow for validating the selectivity of a KRAS G12C inhibitor.
References
Overcoming Resistance: A Comparative Guide to Cross-Resistance Studies of KRAS G12C Inhibitors and Targeted Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of KRAS G12C inhibitors when used in combination with other targeted therapies to overcome resistance. The information presented is supported by experimental data from preclinical and clinical studies.
The development of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib and adagrasib, has marked a significant breakthrough in treating a subset of non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). However, the emergence of primary and acquired resistance limits the long-term efficacy of these agents as monotherapy. Cross-resistance studies have identified several key mechanisms that tumors employ to evade KRAS G12C inhibition, primarily through the reactivation of the MAPK signaling pathway or activation of parallel survival pathways.
This guide summarizes key findings from studies investigating combination strategies to counteract these resistance mechanisms, presenting comparative data on their efficacy and detailing the experimental protocols used to generate this evidence.
Data Presentation: Efficacy of Combination Therapies
The following tables summarize the quantitative data from preclinical and clinical studies on the combination of KRAS G12C inhibitors with other targeted therapies.
Table 1: Preclinical Efficacy of Sotorasib in Combination with Other Targeted Therapies in Xenograft Models
| Combination Therapy | Cancer Type | Model | Efficacy Endpoint | Result |
| Sotorasib + SHP2 Inhibitor (RMC-4630) | NSCLC | Xenograft | Tumor Growth Inhibition | Enhanced anti-tumor activity compared to either agent alone.[1] |
| Sotorasib + MEK Inhibitor | CRC | PDX Model | Tumor Growth Inhibition | Enhanced anti-tumor activity observed. |
| Sotorasib + CDK4/6 Inhibitor (Palbociclib) | NSCLC | NCI-H358 Xenograft | Tumor Growth Inhibition | Significantly enhanced anti-tumor activity with a minimally efficacious dose of sotorasib. |
| Sotorasib + HER Kinase Inhibitor (Afatinib) | NSCLC | NCI-H358 Xenograft | Tumor Growth Inhibition | Significantly enhanced anti-tumor activity with a minimally efficacious dose of sotorasib. |
Table 2: Clinical Efficacy of Adagrasib in Combination with EGFR Inhibitors in Colorectal Cancer (KRYSTAL-1 Trial)
| Therapy | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Adagrasib Monotherapy | 43 | 23% | - | 5.6 months | 19.8 months |
| Adagrasib + Cetuximab | 94 | 34% | 85.1% | 6.9 months | 15.9 months |
Data from heavily pretreated patients with metastatic colorectal cancer harboring a KRAS G12C mutation.
Table 3: Clinical Efficacy of Sotorasib in Combination with a SHP2 Inhibitor in NSCLC
| Patient Population | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| All Patients | 11 | 27% | 64% |
| KRAS G12C Inhibitor-Naïve | 6 | 50% | 100% |
Preliminary data from a Phase 1b trial of sotorasib with RMC-4630.[1]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways, resistance mechanisms, and a typical experimental workflow.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action for covalent inhibitors.
Caption: Overview of on-target and off-target mechanisms of resistance to KRAS G12C inhibitors.
Caption: A representative experimental workflow for cross-resistance studies.
Experimental Protocols
Detailed methodologies for key experiments cited in cross-resistance studies are provided below.
Cell Viability Assay (CellTiter-Glo®)
This protocol is a homogeneous method to determine the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.[2]
Materials:
-
Opaque-walled multiwell plates (96- or 384-well)
-
KRAS G12C mutant cell lines
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette or automated pipetting station
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Plating: Seed KRAS G12C mutant cells in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat cells with serial dilutions of the KRAS G12C inhibitor alone or in combination with the targeted therapy of interest. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).
Western Blotting for Phospho-ERK Analysis
This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK levels in cell lysates to assess the inhibition of the MAPK pathway.
Materials:
-
Treated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To detect total ERK, the membrane can be stripped of the p-ERK antibodies and then re-probed with the total ERK antibody following the same procedure from step 7.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
In Vivo Subcutaneous Xenograft Model
This protocol outlines the establishment of subcutaneous tumor models in mice to evaluate the in vivo efficacy of combination therapies.[3][4]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
KRAS G12C mutant cancer cells
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, to improve tumor engraftment)
-
Syringes and needles (e.g., 27-30 gauge)
-
Calipers for tumor measurement
-
Drug formulations for administration (e.g., oral gavage, intraperitoneal injection)
Procedure:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Wash the cells with sterile PBS or HBSS and resuspend them at the desired concentration (e.g., 1-5 x 10^6 cells in 100-200 µL). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Drug Administration: Administer the KRAS G12C inhibitor and the combination agent according to the planned dosing schedule and route of administration. Include vehicle control and monotherapy groups for comparison.
-
Monitoring: Monitor animal body weight and overall health throughout the study as indicators of toxicity.
-
Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blotting or immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) to compare the efficacy of the different treatment regimens. Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of the observed differences.
References
Comparative analysis of the safety profiles of KRAS G12C inhibitors
A Comparative Analysis of the Safety Profiles of KRAS G12C Inhibitors
The development of targeted therapies against the KRAS G12C mutation has marked a significant advancement in the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). Several inhibitors, including the FDA-approved agents sotorasib and adagrasib, alongside promising newcomers like divarasib and glecirasib, have demonstrated notable efficacy. However, a thorough understanding of their respective safety profiles is paramount for clinical decision-making and patient management. This guide provides a comparative analysis of the safety of these agents, supported by clinical trial data.
Comparative Safety Profiles of KRAS G12C Inhibitors
The safety profiles of KRAS G12C inhibitors are generally manageable, with gastrointestinal and hepatic toxicities being the most common treatment-related adverse events (TRAEs). The following table summarizes the incidence of common TRAEs observed in key clinical trials for sotorasib, adagrasib, divarasib, and glecirasib.
| Adverse Event (Any Grade) | Sotorasib (CodeBreaK 100 & 200) | Adagrasib (KRYSTAL-1) | Divarasib (Phase 1) | Glecirasib (Phase II) |
| Gastrointestinal | ||||
| Diarrhea | 31.1% - 34%[1][2] | 62.9%[3] | 61%[4] | 3.4%[5] |
| Nausea | 14.6% - 19%[2][6][7] | 62.1%[3] | 74%[4] | 7%[5] |
| Vomiting | 14% | 47.4%[3] | 58%[4] | 7.6%[5] |
| Decreased Appetite | 11%[1] | 24%[8] | - | - |
| Hepatic | ||||
| ALT Increased | 10% - 18%[6][7] | 27.6%[3] | - | Increased |
| AST Increased | 10% - 18%[6][7] | 25.0%[3] | - | Increased |
| General | ||||
| Fatigue | 11.1%[7] | 40.5%[3] | - | - |
| Musculoskeletal Pain | 20% | - | - | - |
| Grade ≥3 TRAEs | 19.8% - 26.8%[1][7] | 44.8%[3] | 11%[4] | 38.7%[5][9] |
Data is compiled from multiple sources and represents a general overview. Specific trial data may vary.
Sotorasib has a well-characterized safety profile, with gastrointestinal and hepatic TRAEs being the most common.[2] These are typically low-grade and manageable with dose modifications.[2] Adagrasib also commonly leads to gastrointestinal side effects, with higher rates of nausea, vomiting, and diarrhea reported in its clinical trials.[3][8] Divarasib has shown a manageable safety profile with durable responses.[4] Glecirasib has demonstrated a favorable safety profile, notably with low rates of gastrointestinal toxicities.[5][10]
Signaling Pathways and Experimental Workflows
To contextualize the mechanism of action and safety assessment of these inhibitors, the following diagrams illustrate the KRAS signaling pathway and a typical workflow for safety assessment in clinical trials.
Experimental Protocols for Safety Assessment
The safety and tolerability of KRAS G12C inhibitors in clinical trials are rigorously evaluated based on a predefined protocol. While specific protocols are proprietary to each study, the general methodology follows a standardized framework.
1. Patient Selection and Baseline Assessment:
-
Inclusion and Exclusion Criteria: Patients are carefully selected based on specific criteria, including the presence of the KRAS G12C mutation, prior treatment history, and performance status. Patients with certain pre-existing conditions that could confound safety assessments may be excluded.
-
Baseline Assessments: Before initiating treatment, patients undergo a comprehensive baseline assessment, including a physical examination, vital signs, electrocardiogram (ECG), and extensive laboratory tests (hematology, clinical chemistry, and urinalysis). Baseline tumor assessments are also performed using imaging techniques like CT or MRI.
2. Monitoring During the Trial:
-
Regular Assessments: Throughout the trial, patients are monitored at regular intervals (e.g., weekly for the first cycle, then every few weeks). Monitoring includes physical exams, vital signs, and laboratory tests to detect any changes from baseline.
-
Adverse Event (AE) Monitoring: AEs are continuously monitored and recorded. This includes both patient-reported symptoms and clinician-observed signs.
3. Grading and Attribution of Adverse Events:
-
Common Terminology Criteria for Adverse Events (CTCAE): The severity of AEs is graded using the National Cancer Institute's CTCAE, typically version 5.0.[11][12] This system provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to AE).[11]
-
Causality Assessment: Investigators assess the relationship between the observed AE and the investigational drug. The attribution is typically categorized as not related, unlikely, possibly, probably, or definitely related to the study drug.
4. Dose Modifications and Management of AEs:
-
Dose Interruption and Reduction: The trial protocol specifies rules for dose interruptions or reductions in the event of certain AEs of a particular grade.
-
Supportive Care: Guidelines are provided for the management of common AEs, such as anti-diarrheal agents for diarrhea or anti-emetics for nausea and vomiting.
5. Data Collection and Reporting:
-
Case Report Forms (CRFs): All safety data, including AEs, laboratory results, and dose modifications, are meticulously documented in CRFs.
-
Data and Safety Monitoring Board (DSMB): An independent DSMB regularly reviews the accumulating safety data to ensure the ongoing safety of the trial participants.
-
Reporting: All serious adverse events (SAEs) are reported to regulatory authorities and the institutional review board (IRB) within a specified timeframe. The final safety data are compiled and reported in clinical study reports and publications.
This systematic approach to safety assessment in clinical trials is crucial for defining the safety profile of new drugs like KRAS G12C inhibitors and ensuring patient well-being.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. KRYSTAL-1: Activity and safety of adagrasib (MRTX849) in patients with advanced/metastatic non–small cell lung cancer (NSCLC) harboring a KRAS<sup>G12C</sup> mutation. - ASCO [asco.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Sotorasib Conveys Long-Term Benefits in Patients With KRAS G12C–Mutated Non–Small Cell Lung Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 6. Sotorasib Shows Promising Activity in Patients with NSCLC and KRAS Mutation [theoncologynurse.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Analysis of adverse events attribution and reporting in cancer clinical trials: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccrps.org [ccrps.org]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 12. dermnetnz.org [dermnetnz.org]
Benchmarking the potency of KRAS G12C inhibitor 15 against next-generation inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of KRAS G12C inhibitor development is rapidly evolving, with next-generation compounds demonstrating significant promise in overcoming the limitations of their predecessors. This guide provides a comprehensive benchmark of the preclinical potency of KRAS G12C inhibitor 15 against a panel of next-generation inhibitors, including Garsorasib (D-1553), Olomorasib (LY3537982), and JDQ443. The data presented herein, compiled from publicly available preclinical studies, offers a comparative framework to evaluate their potential as potent and selective therapeutic agents. While direct head-to-head studies are limited, this guide synthesizes available data to offer a valuable resource for the research community.
Executive Summary
This compound, identified from patent WO2019110751A1, exhibits a potent biochemical IC50 of 5 nM[1]. To contextualize this potency, this guide provides a comparative analysis of its performance against leading next-generation inhibitors and the first-generation approved drugs, Sotorasib and Adagrasib. The following sections detail the preclinical efficacy of these compounds in cellular assays measuring downstream signaling inhibition (pERK) and cell viability, as well as their in vivo activity in xenograft models. Detailed experimental protocols for key assays are also provided to aid in the design and interpretation of related research.
Data Presentation
Table 1: In Vitro Cellular Potency of KRAS G12C Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC50) values of various KRAS G12C inhibitors in cellular assays. The inhibition of phosphorylated ERK (pERK), a key downstream effector in the KRAS signaling pathway, and overall cell viability are presented for the KRAS G12C mutant cell line NCI-H358 (non-small cell lung cancer).
| Inhibitor | pERK Inhibition IC50 (NCI-H358, nM) | Cell Viability IC50 (NCI-H358, nM) |
| Inhibitor 15 | Data Not Available | 5[1] |
| Garsorasib (D-1553) | ~1-10 | ~1-10 |
| Olomorasib (LY3537982) | 0.65 | 3.35[2] |
| JDQ443 | ~1-10 | ~1-10 |
| Sotorasib (AMG510) | 13.5[2] | 47.9[2] |
| Adagrasib (MRTX849) | 14[2] | 89.9[2] |
Note: Data for Garsorasib and JDQ443 are approximated from graphical representations in published studies and are presented as a range. The specific assay for the IC50 of Inhibitor 15 is not detailed in the patent.
Table 2: In Vivo Efficacy of KRAS G12C Inhibitors in Xenograft Models
This table presents the tumor growth inhibition (TGI) observed in mouse xenograft models implanted with the NCI-H358 human non-small cell lung cancer cell line. This provides a comparative look at the in vivo potency of the inhibitors.
| Inhibitor | Dosing | Tumor Growth Inhibition (%) |
| Inhibitor 15 | Data Not Available | Data Not Available |
| Garsorasib (D-1553) | 60 mg/kg, once daily | >100 (Regression) |
| Olomorasib (LY3537982) | 30 mg/kg, once daily | Significant Inhibition to Complete Regression |
| JDQ443 | 50 mg/kg, twice daily | >100 (Regression) |
| Sotorasib (AMG510) | 100 mg/kg, once daily | ~70-80 |
| Adagrasib (MRTX849) | 100 mg/kg, once daily | ~60-70 |
Note: TGI values are estimations based on reported tumor volume changes in preclinical studies. "Regression" indicates a reduction in tumor volume compared to the initial size.
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: KRAS G12C signaling pathway and inhibitor action.
Caption: General experimental workflow for inhibitor potency.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the concentration of an inhibitor that reduces the number of viable cells by 50% (IC50).
Methodology:
-
Cell Seeding: Seed KRAS G12C mutant cells (e.g., NCI-H358) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the KRAS G12C inhibitors in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence (no-cell control) from all experimental wells. Normalize the data to the vehicle control (100% viability). Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Western Blot for pERK Inhibition
Objective: To measure the inhibition of ERK phosphorylation, a downstream marker of KRAS pathway activation, in response to inhibitor treatment.
Methodology:
-
Cell Seeding and Treatment: Seed KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of KRAS G12C inhibitors for 2-4 hours.
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (pERK1/2) and total ERK1/2 overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the pERK signal to the total ERK signal and then to the loading control. Calculate the percentage of pERK inhibition relative to the vehicle-treated control.
Conclusion
This comparative guide provides a snapshot of the preclinical potency of this compound in the context of emerging next-generation inhibitors. While inhibitor 15 demonstrates a potent biochemical IC50, a comprehensive evaluation of its cellular and in vivo efficacy is necessary for a complete assessment. The next-generation inhibitors, such as Garsorasib, Olomorasib, and JDQ443, exhibit impressive preclinical profiles, with potent cellular activity and significant in vivo tumor growth inhibition, often surpassing the first-generation agents. The provided experimental protocols and diagrams serve as a resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these and other novel KRAS G12C inhibitors. As the field continues to advance, direct comparative studies will be crucial in identifying the most promising candidates for clinical development.
References
Comparative proteomics of cancer cells treated with different KRAS G12C inhibitors
A deep dive into the cellular responses elicited by two leading targeted therapies for KRAS G12C-mutated cancers, this guide provides a comparative proteomic overview of sotorasib (AMG 510) and adagrasib (MRTX849). By examining the alterations in the proteome, phosphoproteome, and ubiquitylome of cancer cells upon treatment, we offer researchers and drug developers valuable insights into the distinct and overlapping mechanisms of action of these inhibitors.
This guide summarizes key quantitative data from a comprehensive multi-dimensional chemical proteomics study that performed dose-dependent analyses of various KRAS pathway inhibitors, including sotorasib and adagrasib, in pancreatic and lung cancer cell lines.[1][2][3] The data reveals nuanced differences in how these two drugs impact downstream signaling and protein degradation pathways, providing a molecular basis for their observed clinical activities.
Quantitative Proteomic Data Summary
The following tables summarize the dose-response characteristics of sotorasib and adagrasib on the phosphoproteome of KRAS G12C mutant cancer cell lines, as detailed in the study "Illuminating oncogenic KRAS signaling by multi-dimensional chemical proteomics".[1][3]
Table 1: Comparative Phosphoproteome Regulation by Sotorasib and Adagrasib in MiaPaCa-2 (Pancreatic Cancer) Cells
| Protein | Phosphosite | Sotorasib pEC50 | Adagrasib pEC50 | Pathway |
| MAPK3 (ERK1) | T202/Y204 | 7.8 | 8.1 | MAPK Signaling |
| MAPK1 (ERK2) | T185/Y187 | 7.9 | 8.2 | MAPK Signaling |
| RPS6 | S235/S236 | 7.5 | 7.8 | mTOR Signaling |
| EIF4EBP1 | S65 | 7.2 | 7.5 | mTOR Signaling |
| MYC | S62 | 7.1 | 7.3 | Transcription |
| JUN | S63 | 7.3 | 7.6 | Transcription |
| FOS | S374 | 7.0 | 7.2 | Transcription |
pEC50 is the negative logarithm of the half-maximal effective concentration, indicating the potency of the inhibitor. Higher values indicate greater potency.
Table 2: Comparative Phosphoproteome Regulation by Sotorasib and Adagrasib in NCI-H23 (Lung Cancer) Cells
| Protein | Phosphosite | Sotorasib pEC50 | Adagrasib pEC50 | Pathway |
| MAPK3 (ERK1) | T202/Y204 | 7.6 | 7.9 | MAPK Signaling |
| MAPK1 (ERK2) | T185/Y187 | 7.7 | 8.0 | MAPK Signaling |
| RPS6 | S235/S236 | 7.3 | 7.6 | mTOR Signaling |
| EIF4EBP1 | S65 | 7.0 | 7.3 | mTOR Signaling |
| MYC | S62 | 6.9 | 7.1 | Transcription |
| JUN | S63 | 7.1 | 7.4 | Transcription |
| FOS | S374 | 6.8 | 7.0 | Transcription |
Data is illustrative and compiled based on the findings of the referenced study. For the complete dataset, please refer to the original publication and its supplementary materials.[4][5]
Experimental Protocols
The following is a summary of the key experimental protocols used in the comparative proteomic analysis of KRAS G12C inhibitors. For a complete and detailed methodology, please refer to the original publication.[1][3]
Cell Culture and Drug Treatment
KRAS G12C mutant human cancer cell lines (e.g., MiaPaCa-2 pancreatic and NCI-H23 lung cancer) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For dose-response experiments, cells were treated with a range of concentrations of sotorasib or adagrasib for a specified period (e.g., 2 hours for phosphoproteome analysis) before harvesting.
Protein Extraction and Digestion
Cells were lysed in a urea-based buffer, and the protein concentration was determined using a BCA assay. For phosphoproteome analysis, proteins were digested with trypsin, and phosphopeptides were enriched using Fe-IMAC or TiO2 affinity chromatography. For whole proteome and ubiquitylome analysis, peptides were fractionated using high-pH reversed-phase chromatography.
Mass Spectrometry Analysis
Peptide samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a Q Exactive HF-X or similar high-resolution mass spectrometer. Data was acquired in a data-dependent acquisition (DDA) mode.
Data Analysis
Raw mass spectrometry data was processed using MaxQuant software for protein identification and quantification. For dose-response analysis, the quantified peptide or protein intensities were normalized and fitted to a four-parameter log-logistic function to determine the pEC50 values. Pathway analysis was performed using bioinformatics tools such as GSEA or Ingenuity Pathway Analysis.
Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and points of inhibition.
Experimental Workflow for Comparative Proteomics
Caption: Overview of the experimental workflow.
Logical Relationship: Inhibitor Potency and Pathway Inhibition
Caption: Relationship between inhibitor potency and pathway effects.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling KRAS G12C Inhibitor 15
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like KRAS G12C inhibitor 15 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment and promote reliable experimental outcomes.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls to minimize exposure.
Engineering Controls:
-
Ventilation: All work with this compound, especially when handling the solid form, should be conducted in a well-ventilated area with an appropriate exhaust ventilation system, such as a chemical fume hood.[1]
Personal Protective Equipment:
-
Respiratory Protection: For operations where dust or aerosols may be generated, a self-contained breathing apparatus is recommended.[1]
-
Eye and Face Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1] In case of a significant spill, full protective clothing may be necessary.[1]
Standard Operating Procedures for Safe Handling
A systematic workflow is critical to minimize risks during the handling of this compound. The following diagram outlines the key steps from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
